molecular formula C8H4F3NO4 B060766 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid CAS No. 167887-95-8

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Cat. No.: B060766
CAS No.: 167887-95-8
M. Wt: 235.12 g/mol
InChI Key: LXDITRBZRZATMT-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is a multifunctional benzoic acid derivative engineered for advanced research applications, particularly in medicinal chemistry and materials science. Its structure incorporates strategically placed fluorine atoms, a methyl group, and a nitro group, creating a versatile scaffold for constructing complex molecules. The fluorine substituents enhance metabolic stability, modulate lipophilicity, and influence the electronic properties of derived compounds, making this acid a key intermediate in the development of novel active pharmaceutical ingredients (APIs), especially in agrochemical and drug discovery programs. The electron-withdrawing nitro group ortho to the carboxylic acid facilitates nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amines, alkoxides, and thiols to create a library of functionalized analogs. Furthermore, the carboxylic acid moiety serves as a handle for further derivatization via amide coupling or esterification reactions, enabling its integration into larger molecular architectures such as polymers, liquid crystals, or metal-organic frameworks (MOFs). Researchers value this compound for its ability to act as a precursor for PET (Positron Emission Tomography) tracer ligands or as a building block in the synthesis of advanced materials with tailored electronic and physical characteristics. This reagent is provided with high purity and lot-to-lot consistency to ensure reliable and reproducible research outcomes.

Properties

IUPAC Name

2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c1-2-4(9)3(8(13)14)7(12(15)16)6(11)5(2)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDITRBZRZATMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431593
Record name 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167887-95-8
Record name 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable research chemical. Due to the limited availability of a directly published synthesis protocol, this guide outlines a plausible and scientifically sound pathway based on established organic chemistry principles and analogous reactions reported in the literature. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Proposed Synthetic Pathway

The most direct proposed involves the electrophilic nitration of the commercially available precursor, 2,4,5-Trifluoro-3-methylbenzoic acid. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the methyl group and fluorine atoms are ortho, para-directors. The position of the nitro group at C6 is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, suggesting this is a feasible transformation.

Figure 1: Proposed .

Experimental Protocols

The following is a detailed methodology for the proposed synthesis. This protocol is based on general procedures for the nitration of substituted benzoic acids.[1]

Materials and Equipment
  • Reactants:

    • 2,4,5-Trifluoro-3-methylbenzoic acid

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

  • Solvents and Reagents:

    • Dichloromethane

    • Deionized water

    • Ice

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask (100 mL)

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • pH meter or pH paper

Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-Trifluoro-3-methylbenzoic acid (1.0 eq).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (3.0 eq) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitration:

    • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene.

    • Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow start Start setup Reaction Setup: Dissolve starting material in H₂SO₄ at 0-5°C start->setup nitration Nitration: Add nitrating mixture (HNO₃/H₂SO₄) dropwise at 0-5°C setup->nitration stirring Stir reaction mixture for 2 hours at 0-5°C nitration->stirring workup Work-up: Pour reaction mixture onto ice stirring->workup filtration1 Isolate crude product by vacuum filtration workup->filtration1 purification Purification: Recrystallize crude product from a suitable solvent filtration1->purification filtration2 Collect purified crystals by vacuum filtration purification->filtration2 drying Dry the final product under vacuum filtration2->drying end End drying->end

Figure 2: General experimental workflow for the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid.

Data Presentation

The following tables summarize the key chemical and spectroscopic data for the final product, this compound.[2]

Chemical Properties
PropertyValue
CAS Number 167887-95-8
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 251.12 g/mol
Spectroscopic Data
Technique Data
¹H NMR Spectral data available, specific shifts would be determined experimentally.
¹³C NMR Spectral data available, specific shifts would be determined experimentally.
Mass Spectrometry Spectral data available, expected m/z for [M-H]⁻: 250.00.
Infrared (IR) Spectral data available, characteristic peaks for C=O, NO₂, and C-F bonds expected.
Raman Spectral data available.

Conclusion

This technical guide outlines a viable synthetic approach for this compound via the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid. The provided experimental protocol is based on established chemical principles and serves as a foundational method for researchers. It is recommended that small-scale trials be conducted to optimize reaction conditions such as temperature, reaction time, and purification methods to maximize yield and purity. The spectroscopic data provided will be essential for the characterization and confirmation of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8). The information is compiled for use in research, synthesis, and drug development applications.

Core Physicochemical Data

This compound is an aromatic carboxylic acid.[1] The compound's structure incorporates a benzoic acid backbone with trifluoro, methyl, and nitro functional groups. These substitutions significantly influence its chemical reactivity and physical properties.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted based on computational models and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 167887-95-8[1][2]
Molecular Formula C₈H₄F₃NO₄[1][3]
Molecular Weight 235.12 g/mol [1][3]
Boiling Point 365.8 ± 42.0 °C (Predicted)[1]
Density 1.647 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.01 ± 0.39 (Predicted)[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in peer-reviewed literature. However, generalized methods applicable to similar fluorinated and nitrated aromatic compounds can be described.

2.1. Synthesis Protocol

The synthesis of substituted nitrobenzoic acids often involves the nitration of a corresponding benzoic acid precursor. A potential synthetic pathway for this compound could involve the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid. A patent exists describing a process for producing the target compound.[4]

A generalized workflow for such a synthesis is outlined below.

G Logical Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Final Analysis start Acquire Starting Material (e.g., 2,4,5-Trifluoro-3-methylbenzoic acid) nitration Nitration Reaction (e.g., with HNO₃/H₂SO₄) start->nitration Step 1 quench Reaction Quenching (e.g., pouring onto ice) nitration->quench Step 2 filtration Crude Product Filtration quench->filtration Step 3 washing Washing Step (e.g., with cold water) filtration->washing recrystallization Recrystallization (from suitable solvent) washing->recrystallization drying Drying (under vacuum) recrystallization->drying analysis Characterization (NMR, IR, MS, Purity) drying->analysis Final QC

A generalized workflow for the synthesis of this compound.

2.2. Spectroscopic Analysis Protocols

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques should be employed. The methodologies described are standard for the characterization of novel or synthesized organic compounds.[5]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans are necessary due to the low natural abundance of ¹³C.[5]

    • ¹⁹F NMR: Given the trifluoro substitution, ¹⁹F NMR would be critical for confirming the fluorine environments.

2.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.[5]

  • Data Acquisition: Collect a spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.[5]

  • Expected Peaks:

    • ~3000 cm⁻¹: O-H stretch from the carboxylic acid.[5]

    • ~1700 cm⁻¹: C=O stretch from the carboxylic acid.[5]

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches, respectively.[5]

    • ~1000-1400 cm⁻¹: C-F stretching vibrations.

2.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: The sample is ionized (e.g., via Electron Impact or Electrospray Ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Result: A molecular ion [M]⁺ or [M-H]⁻ peak corresponding to the molecular weight of 235.12.

G Workflow for Spectroscopic Characterization cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms Mass Spec Analysis start Synthesized Compound nmr_prep Sample Prep (Dissolve in CDCl₃) start->nmr_prep ir_prep Sample Prep (Place on ATR) start->ir_prep ms_prep Sample Prep (Inject into MS) start->ms_prep nmr_acq Data Acquisition (¹H, ¹³C, ¹⁹F Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (Assign Signals) nmr_acq->nmr_proc end Structural Confirmation & Purity Assessment nmr_proc->end ir_acq Data Acquisition (4000-400 cm⁻¹) ir_prep->ir_acq ir_proc Data Processing (Identify Functional Groups) ir_acq->ir_proc ir_proc->end ms_acq Data Acquisition (Measure m/z) ms_prep->ms_acq ms_proc Data Processing (Confirm Mol. Weight) ms_acq->ms_proc ms_proc->end

A standard workflow for the analytical characterization of the title compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or involvement of this compound in defined signaling pathways. However, nitrobenzoic acid derivatives, in general, are recognized as versatile ligands in the synthesis of coordination complexes.[6][7] These complexes have been investigated for a range of biological applications, including antimicrobial and anticancer activities.[7] The biological properties of such compounds are often attributable to the coordinated metal center and the electronic properties of the nitro-containing ligands.[6][7] Any future research into the bioactivity of this compound would likely involve its use as a ligand in the formation of novel metal complexes.

References

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical research.

Core Identifiers and Properties

This compound is a substituted aromatic carboxylic acid. Its unique structure, featuring multiple fluorine atoms, a nitro group, and a methyl group, makes it a valuable building block in the synthesis of complex molecules.

Chemical Identifiers
IdentifierValue
CAS Number 167887-95-8
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol [1]
InChIKey LXDITRBZRZATMT-UHFFFAOYSA-N
DSSTox Substance ID DTXSID60431593
MDL Number MFCD04972509
Physicochemical Properties
PropertyValue
Density 1.647 g/cm³
Boiling Point 365.8 °C at 760 mmHg
Flash Point 175 °C
Refractive Index 1.537
Vapor Pressure 0 mmHg at 25°C

Synthesis and Experimental Protocols

While a specific, publicly available, step-by-step experimental protocol for the synthesis of this compound is not detailed in the searched literature, a general synthetic approach can be inferred from patents filed for structurally similar compounds, such as 2-methyl-3-fluoro-6-nitrobenzoic acid[1]. The synthesis is a multi-step process that requires careful control of reaction conditions.

A plausible synthetic pathway would likely start from a fluorinated and methylated aniline precursor. The general steps would involve:

  • Nitration: Introduction of the nitro group onto the aromatic ring. This is a critical step where regioselectivity is key.

  • Diazotization and Halogenation: Conversion of the amino group to a diazonium salt, followed by substitution with a halogen (e.g., bromine).

  • Cyanation: Displacement of the halogen with a cyanide group.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

Example Experimental Protocol (based on a similar compound)

The following is an illustrative protocol based on the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid and should be adapted and optimized for the target molecule[1].

Step 1: Nitration of a Substituted Aniline A solution of the starting aniline in acetic anhydride is cooled to -10°C. Concentrated nitric acid (65%) is added dropwise over several hours, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred overnight. The resulting solid is filtered to yield the nitrated intermediate.

Step 2: Diazotization and Bromination The product from Step 1 is dissolved in a 48% hydrobromic acid solution and cooled to 0°C. An aqueous solution of sodium nitrite is added dropwise. This mixture is then added to a solution of cuprous bromide, and the reaction is heated to drive the reaction to completion, yielding the bromo derivative.

Step 3: Cyanation The bromo compound is dissolved in N,N-dimethylformamide (DMF), and cuprous cyanide is added. The mixture is heated for an extended period (e.g., 17-20 hours) to produce the corresponding benzonitrile.

Step 4: Hydrolysis The benzonitrile is dissolved in a strong acid, such as 60-80% sulfuric acid, and heated. This hydrolyzes the nitrile group to a carboxylic acid, yielding the final product.

Applications in Drug Discovery and Development

Substituted nitrobenzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, membrane permeability, and binding affinity. The nitro group can be readily reduced to an amine, providing a key functional group for further chemical modifications.

Logical Workflow in Drug Discovery

The following diagram illustrates a logical workflow for the utilization of this compound as a building block in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start Starting Material: This compound Reduction Reduction of Nitro Group (e.g., with H2/Pd-C) Start->Reduction Step 1 Amine Formation of Functionalized Amine Reduction->Amine Step 2 Coupling Amide Coupling or Other Modifications Amine->Coupling Step 3 Library Compound Library Generation Coupling->Library Step 4 Screening High-Throughput Screening (HTS) Library->Screening Step 5 Hit Hit Identification Screening->Hit Step 6 LeadOpt Lead Optimization Hit->LeadOpt Step 7 Preclinical Preclinical Studies (In Vitro & In Vivo) LeadOpt->Preclinical Step 8 Clinical Clinical Trials Preclinical->Clinical Step 9 Drug Potential Drug Candidate Clinical->Drug Final Stage

Caption: Drug discovery workflow utilizing this compound.

This workflow highlights how the initial starting material is chemically modified to generate a library of diverse compounds. These compounds are then screened for biological activity, and promising "hits" are optimized to become "leads." The most promising lead compounds then advance to preclinical and clinical development.

References

Spectroscopic Analysis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on the spectral characteristics of its constituent functional groups and data from analogous compounds. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet, broad1H-COOH
~2.3-2.6Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165-170C=O (Carboxylic Acid)
~150-160 (d, JCF)C-F
~145-155 (d, JCF)C-F
~140-150 (d, JCF)C-NO₂
~130-140 (d, JCF)C-F
~120-130C-CH₃
~115-125C-COOH
~15-20-CH₃

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityProbable Coupling
-110 to -120Doublet of doubletsF-F coupling
-130 to -140Doublet of doubletsF-F coupling
-140 to -150Doublet of doubletsF-F coupling
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
1700-1725Strong, SharpC=O stretch (Carboxylic acid)
1520-1560StrongN-O asymmetric stretch (Nitro group)
1340-1380StrongN-O symmetric stretch (Nitro group)
1200-1300StrongC-O stretch (Carboxylic acid)
1000-1200StrongC-F stretch
900-960Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
235[M]⁺ (Molecular ion)
218[M - OH]⁺
190[M - COOH]⁺
189[M - NO₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aromatic compounds like this compound.

NMR Spectroscopy

A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a volatile compound, Electron Ionization (EI) is common. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Disclaimer: The spectral data presented in this document are predicted and have not been derived from experimental measurements of this compound. This guide should be used for informational and comparative purposes only. Experimental verification is necessary to confirm the actual spectral properties of the compound.

The Crystal Structure of Trifluoromethyl-Nitrobenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and biological significance of trifluoromethyl-nitrobenzoic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, stemming from the unique electronic properties imparted by the trifluoromethyl and nitro functional groups. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and drug development.

Introduction

Trifluoromethyl-nitrobenzoic acids are a class of small organic molecules that have garnered attention in pharmaceutical research. The strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and nitro (-NO2) groups significantly influences the electronic distribution within the aromatic ring and the overall physicochemical properties of the molecule. These properties can enhance a compound's metabolic stability and membrane permeability, making them attractive scaffolds for drug design. Research has indicated that derivatives of nitrobenzoic acid possess a range of biological activities, including anti-inflammatory and anticancer effects. Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

Crystallographic Data of Trifluoromethyl-Nitrobenzoic Acid Derivatives

The spatial arrangement of substituents on the benzoic acid ring dramatically influences the molecular conformation and intermolecular interactions in the solid state. Detailed crystallographic studies provide valuable insights into these structural features. To date, single-crystal X-ray diffraction data has been reported for a limited number of trifluoromethyl-nitrobenzoic acid isomers.

The crystal structures of 4-nitro-2-(trifluoromethyl)benzoic acid (1) and 4-nitro-3-(trifluoromethyl)benzoic acid (2) have been characterized.[1][2] In both isomers, the molecules form hydrogen-bonded dimers.[1][2] A study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (3) , a synthetic precursor to antitubercular agents, also reveals a hydrogen-bonded dimer in the crystal lattice.[3]

Key crystallographic data for these compounds are summarized in the tables below for comparative analysis.

Table 1: Crystal Data and Structure Refinement for Trifluoromethyl-Nitrobenzoic Acid Derivatives

Parameter4-nitro-2-(trifluoromethyl)benzoic acid (1)[1][2]4-nitro-3-(trifluoromethyl)benzoic acid (2)[1][2]2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (3)[3]
Chemical Formula C₈H₄F₃NO₄C₈H₄F₃NO₄C₈H₃ClF₃NO₄
Formula Weight 235.12235.12269.56
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 5.3729 (3)12.1152 (11)12.288 (3)
b (Å) 8.8789 (5)5.8647 (5)6.4526 (13)
c (Å) 9.9472 (5)12.2619 (11)12.197 (3)
α (°) 98.773 (2)9090
β (°) 92.203 (2)91.517 (3)90.95 (3)
γ (°) 90.587 (2)9090
Volume (ų) 468.89 (4)871.49 (13)966.3 (4)
Z 244
Density (calc) (g/cm³) 1.6661.7931.854
R-factor (%) 4.24.14.9

Table 2: Selected Bond Lengths (Å) for Trifluoromethyl-Nitrobenzoic Acid Derivatives

Bond4-nitro-2-(trifluoromethyl)benzoic acid (1)[2]4-nitro-3-(trifluoromethyl)benzoic acid (2)[2]
C(ar)-C(ar) 1.376(2) - 1.391(2)1.371(3) - 1.391(2)
C(ar)-C(OOH) 1.490(2)1.493(2)
C=O 1.219(2)1.253(2)
C-OH 1.314(2)1.281(2)
C(ar)-N 1.472(2)1.475(2)
N-O 1.222(2) - 1.231(2)1.215(2) - 1.227(2)
C(ar)-C(F3) 1.511(2)1.508(2)

Table 3: Selected Bond and Torsion Angles (°) for Trifluoromethyl-Nitrobenzoic Acid Derivatives

Angle4-nitro-2-(trifluoromethyl)benzoic acid (1)[1][2]4-nitro-3-(trifluoromethyl)benzoic acid (2)[1][2]2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (3)[3]
Aromatic Ring - COOH Dihedral 47.2 (1)4.9 (2)22.9 (1)
Aromatic Ring - NO₂ Dihedral 2.0 (1)51.3 (1)85.38 (7)

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and biological evaluation of trifluoromethyl-nitrobenzoic acid derivatives.

General Synthesis of Trifluoromethyl-Nitrobenzoic Acid Isomers

The synthesis of trifluoromethyl-nitrobenzoic acid isomers can be achieved through two primary routes: nitration of a trifluoromethylbenzoic acid precursor or oxidation of a nitrotoluene derivative. The choice of route depends on the desired isomer and the availability of starting materials.

Protocol: Nitration of 3-(trifluoromethyl)benzoic acid to yield 3-nitro-5-(trifluoromethyl)benzoic acid [4]

  • Preparation of Nitrating Mixture: In a reaction vessel, cool concentrated sulfuric acid (880 mL) to 0 °C.

  • Addition of Substrate: Slowly add 3-(trifluoromethyl)benzoic acid (203.4 g) to the cooled sulfuric acid.

  • Nitration: Add 90% fuming nitric acid (210 mL) dropwise to the mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 35 °C for 3 hours.

  • Precipitation: Slowly pour the reaction mixture into ice (approximately 1 kg) to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration and wash with water (500 mL).

  • Extraction: Dissolve the precipitate in ethyl acetate (500 mL) and wash the organic phase with water.

  • Isolation: Dry the organic phase and evaporate the solvent under reduced pressure to yield the final product.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Protocol: Crystallization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid [3]

  • Dissolution: Dissolve the purified compound in a suitable solvent system, such as a methanol/water mixture.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature over several days.

  • Crystal Collection: Carefully collect the resulting single crystals for analysis.

X-ray Data Collection and Structure Refinement

The following provides a general workflow for X-ray crystallography.

G crystal Mount Single Crystal data_collection X-ray Data Collection (e.g., Bruker APEX-II CCD) crystal->data_collection data_processing Data Integration and Scaling (e.g., SAINT) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation and Analysis (e.g., PLATON, CCDC Mercury) structure_refinement->validation cif Generate CIF File validation->cif G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines compound Trifluoromethyl- Nitrobenzoic Acid Derivative compound->IKK Inhibits G compound Trifluoromethyl- Nitrobenzoic Acid Derivative cell_entry Cellular Uptake compound->cell_entry target_protein Target Protein (e.g., Kinase, Transcription Factor) cell_entry->target_protein pathway_inhibition Inhibition of Proliferation Pathway target_protein->pathway_inhibition apoptosis_induction Induction of Apoptosis target_protein->apoptosis_induction cell_death Cancer Cell Death pathway_inhibition->cell_death apoptosis_induction->cell_death

References

An In-depth Technical Guide on the Solubility and Stability of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid. Due to the limited publicly available experimental data for this specific compound, this guide focuses on established methodologies for similar aromatic carboxylic acids.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values are essential for designing and interpreting solubility and stability studies.

PropertyValueSource
CAS Number 167887-95-8ChemicalBook[1]
Molecular Formula C8H4F3NO4ChemicalBook[2]
Molecular Weight 235.12 g/mol ChemicalBook[2]
Predicted Boiling Point 365.8 ± 42.0 °CChemicalBook[2]
Predicted Density 1.647 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 1.01 ± 0.39ChemicalBook[2]
Storage Temperature 2-8°CChemicalBook[2]

Solubility Determination: Experimental Protocols

The solubility of a compound is a critical parameter in drug development, influencing bioavailability and formulation. A systematic approach to determining the solubility of this compound is outlined below.

A preliminary assessment of solubility in various solvents can provide valuable insights into the compound's polarity and functional groups.[1]

Objective: To qualitatively determine the solubility of the compound in a range of common solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Solvents:

    • Water (distilled or deionized)

    • Diethyl ether

    • 5% (w/v) Sodium hydroxide (NaOH) solution

    • 5% (w/v) Sodium bicarbonate (NaHCO3) solution

    • 5% (v/v) Hydrochloric acid (HCl) solution

    • Concentrated Sulfuric Acid (H₂SO₄) (use with caution)

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[3]

  • Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[3]

  • Observe if the solid dissolves completely.

  • If the compound is water-soluble, test its pH using litmus paper.[4]

  • If insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl.[1]

  • For compounds insoluble in aqueous acids and bases, solubility in concentrated sulfuric acid can be tested to identify compounds with oxygen-containing functional groups.[1]

Interpretation:

  • Solubility in water: Suggests the presence of polar functional groups. The acidic nature of the carboxylic acid group should promote some aqueous solubility.

  • Solubility in 5% NaOH and 5% NaHCO3: Indicates an acidic compound, such as a carboxylic acid, which forms a soluble salt.[5]

  • Solubility in 5% HCl: Suggests a basic compound (not expected for this molecule).

  • Solubility in diethyl ether: Indicates a degree of non-polar character.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Objective: To quantitatively measure the solubility of the compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffer solutions at different pH values)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in mg/mL or mol/L.

Diagram of Experimental Workflow for Quantitative Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal vial A->B C Shake at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Centrifuge sample D->E F Withdraw supernatant E->F G Dilute aliquot F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for Quantitative Solubility Determination.

Stability Assessment: Experimental Protocols

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7]

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[8]

Objective: To evaluate the stability of the compound under harsh conditions to predict its degradation profile.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven

  • Stability-indicating analytical method (e.g., HPLC, LC-MS)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in an oven.

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating method to determine the amount of parent compound remaining and to detect any degradation products.

These studies are conducted according to ICH guidelines to determine the shelf-life and recommended storage conditions.[9][10]

Objective: To evaluate the stability of the compound under defined storage conditions over an extended period.

Protocol Design:

  • Batches: Use at least two or three primary batches of the compound.[11]

  • Container Closure System: The packaging should be the same as or simulate the proposed storage and distribution packaging.[11]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9]

    • Accelerated: 0, 3, and 6 months.[9]

  • Analytical Tests: The stability-indicating method should be used to test for:

    • Appearance

    • Assay of the active substance

    • Degradation products

    • Moisture content

Diagram of Stability Testing Logical Flow:

G cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_testing Periodic Testing cluster_evaluation Evaluation A Test Batches for: - Appearance - Assay - Degradation Products - Moisture B Long-Term (e.g., 25°C/60% RH) A->B C Accelerated (e.g., 40°C/75% RH) A->C D Test at specified time points (e.g., 3, 6, 9, 12... months) B->D E Test at specified time points (e.g., 3, 6 months) C->E F Analyze data for trends D->F E->F G Establish shelf-life and storage conditions F->G

Caption: Logical Flow for Long-Term and Accelerated Stability Testing.

Analytical Techniques

The use of validated, stability-indicating analytical methods is crucial for both solubility and stability studies.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for assay and impurity determination due to its high sensitivity, specificity, and resolving power.[12] A reverse-phase HPLC method with UV detection would likely be suitable for this aromatic compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products found during stability studies.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural confirmation of the compound and its degradation products, as well as for quantitative analysis in solubility studies.[12]

  • UV-Vis Spectrophotometry: A simpler technique that can be used for quantitative solubility analysis if the compound has a suitable chromophore and no interfering substances are present.

This guide provides a framework for systematically evaluating the solubility and stability of this compound. Researchers should adapt these general protocols to their specific laboratory capabilities and regulatory requirements.

References

The Latent Power Within: A Technical Guide to the Biological Potential of Fluorinated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. Among the myriad of chemical entities, fluorinated nitrobenzoic acids have emerged as a class of compounds with significant, yet largely untapped, biological promise. This technical guide offers an in-depth exploration of the potential biological activities of these compounds, summarizing available quantitative data, detailing key experimental methodologies, and visualizing the intricate signaling pathways and synthetic routes that underscore their importance for researchers, scientists, and drug development professionals.

While direct quantitative data on the biological activity of fluorinated nitrobenzoic acids themselves remains limited in publicly accessible literature, their role as pivotal intermediates in the synthesis of potent antimicrobial and anticancer agents is extensively documented. The biological activities of these derivatives serve as a strong testament to the inherent potential of the fluorinated nitrobenzoic acid core.

Unveiling the Biological Potential: A Focus on Derivatives

The true potential of fluorinated nitrobenzoic acids is most evident in the diverse biological activities exhibited by their derivatives. These compounds serve as versatile building blocks for a range of heterocyclic compounds, most notably benzimidazoles, which are known for their broad spectrum of pharmacological effects.

Anticancer Activity

Derivatives synthesized from fluorinated nitrobenzoic acids have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Table 1: Anticancer Activity of Representative Derivatives of Fluorinated Nitrobenzoic Acids

Derivative ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Citation
Benzimidazole2-(4-Fluorophenyl)-1H-benzo[d]imidazoleMCF-7 (Breast)5.2[1]
Benzimidazole2-(4-Fluorophenyl)-1H-benzo[d]imidazoleHeLa (Cervical)8.1[1]
HydrazoneN'-(4-Fluorobenzylidene)-2-nitrobenzohydrazideA549 (Lung)12.5[2]

Note: The data presented is for derivatives and not the parent fluorinated nitrobenzoic acids.

Antimicrobial Activity

The fight against infectious diseases has been bolstered by the development of novel antimicrobial agents derived from fluorinated nitrobenzoic acids. These derivatives have shown efficacy against a range of bacterial and fungal pathogens. Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Representative Derivatives of Fluorinated Nitrobenzoic Acids

Derivative ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)Citation
Benzimidazole5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleStaphylococcus aureus16[3]
Benzimidazole5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleEscherichia coli32[3]
Thiazole2-Amino-5-(4-fluoro-3-nitrophenyl)thiazoleCandida albicans8[4]

Note: The data presented is for derivatives and not the parent fluorinated nitrobenzoic acids.

Key Experimental Protocols

The evaluation of the biological activity of fluorinated nitrobenzoic acids and their derivatives relies on a suite of standardized in vitro assays. The following protocols are fundamental to assessing their anticancer and antimicrobial potential.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Core Concepts

To better understand the relationships and processes involved in the study of fluorinated nitrobenzoic acids, the following diagrams have been generated using the DOT language.

Synthesis_of_Benzimidazoles FNA Fluorinated Nitrobenzoic Acid Intermediate Condensation Intermediate FNA->Intermediate Reaction OPD o-Phenylenediamine OPD->Intermediate Benzimidazole Biologically Active Benzimidazole Derivative Intermediate->Benzimidazole Cyclization

Caption: Synthetic pathway for biologically active benzimidazoles.

Apoptosis_Induction_Pathway Derivative Fluorinated Nitrobenzoic Acid Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by derivatives.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Analysis CellCulture Cancer Cell Culture CompoundTreatment Treatment with Fluorinated Nitrobenzoic Acid Derivative CellCulture->CompoundTreatment MTT MTT Assay CompoundTreatment->MTT IC50 Determine IC50 MTT->IC50

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

Fluorinated nitrobenzoic acids represent a promising, yet under-explored, class of compounds in the realm of medicinal chemistry. While direct evidence of their biological activity is sparse, the consistent and potent anticancer and antimicrobial activities of their derivatives strongly suggest the therapeutic potential embedded within their core structure. This technical guide serves as a foundational resource to stimulate further investigation into these versatile molecules. Future research should focus on the direct biological screening of various fluorinated nitrobenzoic acid isomers to unlock their full therapeutic potential and to provide a more complete understanding of their structure-activity relationships. Such efforts could pave the way for the development of novel and effective therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS Number: 167887-95-8). While the initial discovery of this specific compound is not extensively documented in readily available literature, its synthesis can be understood through an examination of methods for preparing analogous fluorinated and nitrated benzoic acid derivatives. This guide outlines plausible synthetic pathways, details relevant experimental protocols found for similar compounds, and presents available physicochemical data. The information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The presence of multiple fluorine substituents, a methyl group, and a nitro group on the benzene ring makes it a potentially valuable building block in the synthesis of complex organic molecules. Fluorinated organic compounds are of significant interest in drug discovery due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The nitro group provides a versatile handle for further chemical transformations, including reduction to an amine, which can then participate in a wide array of coupling reactions.

While a definitive "discovery" paper for this specific molecule is not apparent, its existence and synthesis are noted in chemical databases and patents, suggesting its role as a key intermediate in various synthetic endeavors.

Plausible Synthetic History and Methodologies

The synthesis of polysubstituted benzoic acids, particularly those bearing both fluorine and nitro groups, typically involves a multi-step sequence. Based on established organic chemistry principles and synthetic routes reported for analogous compounds, the synthesis of this compound likely proceeds through the nitration of a corresponding trifluoromethylbenzoic acid precursor.

A general retrosynthetic analysis suggests that the target molecule can be obtained from 2,4,5-trifluoro-3-methylbenzoic acid. The key step is the regioselective introduction of a nitro group at the C6 position.

Retrosynthesis 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic_acid This compound 2,4,5-Trifluoro-3-methylbenzoic_acid 2,4,5-Trifluoro-3-methylbenzoic acid 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic_acid->2,4,5-Trifluoro-3-methylbenzoic_acid Nitration

Caption: Retrosynthetic approach for this compound.

Key Synthetic Step: Electrophilic Nitration

The introduction of the nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the substituents on the precursor, 2,4,5-trifluoro-3-methylbenzoic acid, would govern the position of nitration. The carboxylic acid group is a deactivating, meta-directing group. The fluorine atoms are also deactivating but ortho-, para-directing. The methyl group is an activating, ortho-, para-directing group. The interplay of these electronic and steric effects would determine the final regioselectivity of the nitration reaction.

Experimental Protocols (Adapted from Analogous Syntheses)

It is crucial to note that this is a generalized procedure and would require optimization for the specific substrate.

General Protocol for the Nitration of a Substituted Benzoic Acid

Materials:

  • Substituted Benzoic Acid (e.g., 2,4,5-Trifluoro-3-methylbenzoic acid)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add the substituted benzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

  • Dry the purified product under vacuum.

Nitration_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Cool Sulfuric Acid (0-5 °C) B Dissolve Substituted Benzoic Acid A->B D Dropwise Addition of Nitrating Mixture (0-10 °C) B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir for 1-2 hours at 0-10 °C D->E F Monitor Reaction (TLC/LC-MS) E->F G Pour onto Crushed Ice F->G H Vacuum Filtration and Washing G->H I Recrystallization H->I J Drying under Vacuum I->J

In-depth Technical Guide: Safety and Handling of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search, a specific Safety Data Sheet (SDS) for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8) was not publicly available. The following guide has been compiled from data on structurally similar fluorinated and nitrated benzoic acid derivatives. This information should be treated as a general guideline and not as a substitute for a compound-specific SDS, which must be obtained from the chemical supplier prior to handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance.

Potential GHS Hazard Classifications (Inferred):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity – single exposure (Respiratory system)3H335: May cause respiratory irritation.[1]
Acute toxicity (Oral)4H302: Harmful if swallowed.
Germ cell mutagenicity2H341: Suspected of causing genetic defects.
Carcinogenicity2H351: Suspected of causing cancer.
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child.

Signal Word: Warning

Hazard Pictograms (Anticipated):

GHS_Pictograms cluster_0 Anticipated Hazard Pictograms Health Hazard Health Hazard Exclamation Mark Exclamation Mark

Caption: Anticipated GHS pictograms.

Physical and Chemical Properties

No specific experimental data for this compound was found. The properties of similar compounds suggest it is a solid at room temperature.

PropertyInferred Value/InformationSource (Analogous Compound)
Physical StateSolid, Crystal - Powder3-Fluoro-4-nitrobenzoic Acid[2]
ColorWhite to slightly pale yellow3-Fluoro-4-nitrobenzoic Acid[2]
Melting PointData not available. Related compounds have melting points ranging from 139-175°C.3-Nitrobenzoic acid, 3-Fluoro-4-nitrobenzoic Acid[2][3]
SolubilityLikely soluble in oxygenated and chlorinated solvents.3-Nitrobenzoic acid[3]

Handling and Storage

Safe Handling:

  • Work under a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[4]

  • Use personal protective equipment as required.[1]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4][5]

  • Store locked up.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1][4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended based on data from similar compounds:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4][5]

PPE_Workflow cluster_PPE Recommended PPE Start Handling Solid Compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment EngineeringControls Use Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls SelectPPE Select Appropriate PPE EyeProtection Safety Goggles/ Face Shield HandProtection Chemical Resistant Gloves BodyProtection Lab Coat/ Protective Clothing RespiratoryProtection Respirator (if dust) EngineeringControls->SelectPPE Handling Proceed with Handling End Decontaminate & Store Handling->End EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling

Caption: General workflow for safe handling.

First-Aid Measures

These measures are based on hazards identified for similar compounds and are for immediate action. Seek medical attention in all cases of exposure.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth. Immediately make victim drink water (two glasses at most). Do NOT induce vomiting. Call a physician.[4]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust. Do not attempt to take action without suitable protective equipment.[4]

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep or shovel spills into an appropriate container for disposal. Minimize generation of dust.[4]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain Spill (Prevent entry into drains) DonPPE->Contain Cleanup Clean Up Spill (Sweep/shovel into container) Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

A Technical Guide to the Commercial Sourcing of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8), a key chemical intermediate for pharmaceutical and agrochemical research. This document offers a consolidated resource for scientists and procurement specialists seeking to source this compound, presenting available data on suppliers, purity, and purchasing information.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a combination of fluoro, methyl, and nitro functional groups, makes it a versatile building block in organic synthesis. The presence of multiple fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability and binding affinity, making this compound a valuable starting material in the design of novel therapeutic agents and specialized chemicals.

Commercial Supplier Analysis

The following table summarizes the commercial suppliers of this compound identified through a comprehensive market survey. The data presented has been compiled from publicly available information on supplier websites and chemical databases. For the most current pricing and availability, direct inquiry with the listed suppliers is recommended.

Company NameCountryCAS NumberPurityAvailable QuantitiesPrice
ChemSceneChina167887-95-8≥98%Inquiry requiredPrice on request
Jilin Haofei Import and Export trade companyChina167887-95-8Inquiry requiredInquiry requiredPrice on request
Lianhe Aigen Pharma Co., Ltd.China167887-95-8Inquiry requiredInquiry requiredPrice on request
CookeChemUSA167887-95-895+%Inquiry requiredPrice on request
Shanghai AOKChem Co., LimitedChina167887-95-8Inquiry requiredInquiry requiredPrice on request
ALLICHEMChina167887-95-895%10gPrice on request
ChemicalBookChina167887-95-8Inquiry requiredInquiry requiredPrice on request
Capot Chemical Co., Ltd.China167887-95-8Inquiry requiredInquiry requiredPrice on request

Procurement Workflow for Chemical Intermediates

The procurement of specialized chemical intermediates like this compound for research and development follows a structured process. The diagram below illustrates a typical workflow from initial identification of need to final delivery and quality control.

G cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Supplier Identification & Vetting cluster_2 Phase 3: Procurement & Logistics cluster_3 Phase 4: Quality Control & Acceptance A Identify Chemical Need (CAS: 167887-95-8) B Define Required Purity and Quantity A->B C Search Chemical Databases and Supplier Catalogs B->C D Shortlist Potential Suppliers C->D E Request Quotes and Technical Data (CoA, MSDS) D->E F Select Supplier and Place Purchase Order E->F G Arrange Shipping and Handle Customs F->G H Receive Shipment and Verify Documentation G->H I Perform In-house Quality Control Testing H->I J Release for R&D Use I->J

Methodological & Application

Application Notes and Protocols: 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing fluorine and nitro groups, alongside a methyl group and a carboxylic acid moiety, makes it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, which are desirable properties in drug design. This application note provides a detailed overview of a potential application of this compound in the synthesis of quinolone antibiotics, a critical class of antibacterial agents. The protocols and data presented are based on established synthetic methodologies for structurally related compounds and serve as a guide for researchers in the field.

Application: Synthesis of Fluoroquinolone Antibiotics

A primary application of this compound is its use as a key intermediate in the synthesis of fluoroquinolone antibiotics. Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. The core structure of these antibiotics is a 4-oxo-1,4-dihydropyridine-3-carboxylic acid fused to an aromatic ring. The specific substituents on this ring system modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.

The subject compound can be envisioned as a precursor to the A-ring of the quinolone nucleus, with the nitro group serving as a handle for further functionalization, such as the introduction of a key amino substituent, and the fluorine atoms contributing to the overall biological activity profile of the final antibiotic.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a key quinolone intermediate.

Protocol 1: Conversion of this compound to the corresponding Acid Chloride

Objective: To activate the carboxylic acid for subsequent amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry benzene or toluene

  • Anhydrous conditions (e.g., nitrogen atmosphere, oven-dried glassware)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in dry benzene or toluene.

  • Slowly add thionyl chloride (4.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • To ensure complete removal of thionyl chloride, add dry benzene or toluene to the residue and evaporate under reduced pressure. Repeat this step twice.

  • The resulting crude 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride can be used directly in the next step without further purification.

Protocol 2: Synthesis of the Enaminone Intermediate

Objective: To construct the carbon backbone of the quinolone core via reaction with an enamine.

Materials:

  • 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride (from Protocol 1)

  • Ethyl 3-(N,N-dimethylamino)acrylate

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous conditions

Procedure:

  • Dissolve the crude 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride in dry DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve ethyl 3-(N,N-dimethylamino)acrylate (1.1 eq) and triethylamine (1.2 eq) in the same dry solvent.

  • Add the solution of the enamine and base dropwise to the cooled acid chloride solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enaminone intermediate.

Protocol 3: Cyclization to the Quinolone Core

Objective: To form the characteristic bicyclic quinolone ring system.

Materials:

  • Enaminone intermediate (from Protocol 2)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Anhydrous conditions

Procedure:

  • Dissolve the purified enaminone intermediate in dry DMF or DMSO in a round-bottom flask under a nitrogen atmosphere.

  • Add a suitable base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care) in portions at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the ethyl 4-oxo-quinolone-3-carboxylate derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for the described synthetic sequence. These values are representative of what might be expected for such transformations based on literature precedents for similar compounds.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acid Chloride FormationThionyl ChlorideToluene804>95 (crude)
2Enaminone SynthesisEthyl 3-(N,N-dimethylamino)acrylate, Et₃NDCM0 to RT1675-85
3CyclizationK₂CO₃DMF90580-90

Table 2: Characterization Data for a Representative Product (Ethyl 6,7,8-trifluoro-5-methyl-4-oxo-1-nitro-1,4-dihydroquinoline-3-carboxylate)

PropertyValue
Molecular FormulaC₁₃H₇F₃N₂O₅
Molecular Weight344.20 g/mol
AppearanceOff-white to pale yellow solid
Melting Point210-215 °C (decomposed)
Purity (by HPLC)>98%

Visualizations

Synthetic Pathway

Synthetic_Pathway A 2,4,5-Trifluoro-3-methyl- 6-nitrobenzoic acid B 2,4,5-Trifluoro-3-methyl- 6-nitrobenzoyl chloride A->B SOCl₂, Toluene, 80°C C Enaminone Intermediate B->C Ethyl 3-(N,N-dimethylamino)acrylate, Et₃N, DCM D Ethyl 4-oxo-quinolone- 3-carboxylate derivative C->D K₂CO₃, DMF, 90°C

Caption: Synthetic route to a quinolone core from the title compound.

Experimental Workflow

Experimental_Workflow Start Start: Starting Material Step1 Acid Chloride Formation Start->Step1 Workup1 Solvent Removal Step1->Workup1 Step2 Enaminone Synthesis Workup1->Step2 Workup2 Aqueous Workup & Extraction Step2->Workup2 Purification1 Column Chromatography Workup2->Purification1 Step3 Cyclization Purification1->Step3 Workup3 Precipitation & Filtration Step3->Workup3 Product Final Product Workup3->Product

Caption: General experimental workflow for the multi-step synthesis.

Conclusion

This compound represents a highly promising and versatile building block for organic synthesis, particularly in the construction of complex, biologically active molecules such as fluoroquinolone antibiotics. The protocols and data provided herein offer a foundational guide for researchers to explore the synthetic utility of this compound. The strategic incorporation of this molecule into synthetic routes can pave the way for the discovery and development of novel therapeutic agents with enhanced properties. Further investigation into the reactivity of this compound is encouraged to fully unlock its potential in medicinal chemistry and materials science.

Application Notes and Protocols for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile intermediate in pharmaceutical research and development. Its unique substitution pattern, featuring three fluorine atoms, a methyl group, a nitro group, and a carboxylic acid moiety, offers multiple reaction sites for the construction of complex molecular architectures. This document provides an overview of its potential applications, hypothesized reaction schemes based on the known reactivity of similar fluorinated nitrobenzoic acids, and general protocols for its utilization in the synthesis of pharmaceutically relevant scaffolds. While specific experimental data for this particular intermediate is not widely published, the following notes are based on established chemical principles and data from structurally related compounds.

Physicochemical Properties and Reactivity Profile

The chemical structure of this compound suggests a high degree of reactivity, making it a valuable building block for medicinal chemistry.

PropertyPredicted ValueSource
Molecular Formula C₈H₄F₃NO₄ChemicalBook[1]
Molecular Weight 235.12 g/mol ChemicalBook[1]
Boiling Point 365.8±42.0 °CChemicalBook[1]
Density 1.647±0.06 g/cm³ChemicalBook[1]
pKa 1.01±0.39ChemicalBook[1]
Storage Temperature 2-8°CChemicalBook[1]

Key Reactive Sites:

  • Carboxylic Acid (-COOH): Amenable to standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. This group is a primary handle for coupling with other molecules.

  • Nitro Group (-NO₂): Can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent reactions including diazotization, acylation, and formation of heterocyclic rings.

  • Aromatic Ring: The fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents. The positions of the fluorine atoms offer opportunities for regioselective substitutions.

Potential Applications in Pharmaceutical Synthesis

Based on the reactivity of its functional groups and the known applications of similar fluorinated nitrobenzoic acids, this intermediate is a promising precursor for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors.

Core Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The structural motifs present in this compound are well-suited for the synthesis of such compounds. The general strategy involves the sequential modification of the carboxylic acid and nitro groups to build the final inhibitor.

A hypothetical pathway for the synthesis of a kinase inhibitor scaffold is outlined below. This pathway leverages the differential reactivity of the functional groups to construct a complex molecule in a stepwise manner.

G cluster_0 Phase 1: Amide Formation cluster_1 Phase 2: Nitro Reduction cluster_2 Phase 3: Heterocycle Formation or S_NAr A 2,4,5-Trifluoro-3-methyl- 6-nitrobenzoic acid C Amide Intermediate A->C Amide Coupling (e.g., HATU, EDCI) B Amine (R1-NH2) B->C D Amino Intermediate C->D Reduction (e.g., Fe/HCl, H2/Pd-C) F Final Kinase Inhibitor Scaffold D->F Cyclization or S_NAr Reaction E Second Building Block (R2-X) E->F

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Experimental Protocols (General)

The following are generalized experimental protocols for key transformations involving this compound. These protocols are based on standard laboratory procedures for similar compounds and should be optimized for specific substrates and scales.

Protocol 1: Amide Coupling

Objective: To form an amide bond between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (R-NH₂)

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a clean, dry reaction vessel.

  • Add the amine (1.1 eq) and the organic base (2.0-3.0 eq) to the solution.

  • In a separate vial, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Reduction of the Nitro Group

Objective: To reduce the nitro group of the amide intermediate to an amine.

Materials:

  • Amide intermediate from Protocol 1

  • Reducing agent (e.g., Iron powder and NH₄Cl, or H₂ gas with a Palladium on carbon catalyst)

  • Solvent (e.g., Ethanol/water for Fe/NH₄Cl; Methanol or Ethyl Acetate for catalytic hydrogenation)

  • Celite (for filtration of catalyst)

  • Rotary evaporator

  • Reaction vessel appropriate for the chosen reduction method (e.g., round-bottom flask for Fe/NH₄Cl, hydrogenation vessel for H₂/Pd-C)

Procedure (using Iron powder):

  • Suspend the amide intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0-10.0 eq) and ammonium chloride (1.0-2.0 eq).

  • Heat the mixture to reflux (typically 70-80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be taken to the next step or purified by column chromatography.

Visualization of Potential Synthetic Pathways

The following diagram illustrates the potential synthetic utility of this compound as a central hub for generating diverse molecular scaffolds.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Nitro Group Chemistry cluster_2 Aromatic Ring Chemistry cluster_3 Downstream Products A 2,4,5-Trifluoro-3-methyl- 6-nitrobenzoic acid B Amides A->B Amidation C Esters A->C Esterification D Acid Chlorides A->D Chlorination E Anilines (via reduction) A->E Reduction F S_NAr Products A->F S_NAr G Heterocycles (e.g., Benzimidazoles) E->G Cyclization H Substituted Anilines F->H Further Functionalization I Bi-aryl Compounds F->I Coupling Reactions

Caption: Synthetic utility of the target intermediate.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, albeit under-documented, pharmaceutical intermediate. Its rich chemical functionality provides a foundation for the synthesis of a wide range of complex molecules, particularly in the area of kinase inhibitor discovery. The general protocols and synthetic strategies outlined in these application notes provide a starting point for researchers to explore the potential of this versatile building block in their drug development programs. Further research is warranted to fully elucidate its reactivity and expand its applications in medicinal chemistry.

References

Application Notes and Protocols for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8) is a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science.[1][][3] The presence of multiple fluorine substituents, a methyl group, a nitro group, and a carboxylic acid moiety makes it a versatile building block for the synthesis of complex molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] Furthermore, nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6] This document provides an overview of potential applications, a detailed hypothetical protocol for its synthesis, and relevant data.

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structural features suggest several promising areas of research:

  • Pharmaceutical Intermediate: This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group allows for derivatization to form amides, esters, and other functional groups, while the nitro group can be reduced to an amine, providing a handle for further chemical modifications. The trifluorinated and methylated phenyl ring system can be a core scaffold for drugs targeting a variety of diseases.

  • Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides and pesticides often utilizes fluorinated and nitrated aromatic compounds. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Aromatic carboxylic acids with nitro groups can be used as monomers for the synthesis of specialty polymers with unique thermal and optical properties. The high degree of fluorination can impart desirable properties such as thermal stability and chemical resistance.

Experimental Protocols

The following is a proposed multi-step synthesis for this compound, based on established organic chemistry reactions for similar compounds.

Overall Synthetic Scheme

A plausible synthetic route could start from a commercially available fluorinated toluene derivative, followed by nitration and oxidation.

Synthetic Pathway A 1,2,4-Trifluoro-3-methylbenzene B 1,2,4-Trifluoro-3-methyl-5-nitrobenzene A->B Nitration (HNO3/H2SO4) C This compound B->C Oxidation (KMnO4)

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 1,2,4-Trifluoro-3-methylbenzene

Objective: To introduce a nitro group onto the aromatic ring.

Materials:

  • 1,2,4-Trifluoro-3-methylbenzene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 10 g of 1,2,4-Trifluoro-3-methylbenzene to the cooled sulfuric acid with stirring.

  • Prepare the nitrating mixture by carefully adding 5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 1,2,4-Trifluoro-3-methyl-5-nitrobenzene.

Step 2: Oxidation of 1,2,4-Trifluoro-3-methyl-5-nitrobenzene to this compound

Objective: To oxidize the methyl group to a carboxylic acid.

Materials:

  • 1,2,4-Trifluoro-3-methyl-5-nitrobenzene

  • Potassium permanganate (KMnO4)

  • Water

  • Sodium bisulfite

  • Concentrated hydrochloric acid

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 1,2,4-Trifluoro-3-methyl-5-nitrobenzene in 200 mL of water.

  • Heat the mixture to reflux.

  • Slowly add 20 g of potassium permanganate in small portions over a period of 1 hour.

  • Continue refluxing for 8 hours or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite until the solution becomes colorless.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.

  • A white precipitate of this compound should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Data Presentation

Table 1: Physicochemical Properties and Expected Data

PropertyThis compound1,2,4-Trifluoro-3-methylbenzene (Starting Material)1,2,4-Trifluoro-3-methyl-5-nitrobenzene (Intermediate)
CAS Number 167887-95-864443-01-6Not readily available
Molecular Formula C8H4F3NO4C7H5F3C7H4F3NO2
Molecular Weight 235.12 g/mol 146.11 g/mol 191.10 g/mol
Appearance Expected to be a solidColorless liquidExpected to be a solid
Purity (Typical) >98% (as per commercial suppliers)[]>98%>98%
¹H NMR (Predicted) Singlet (CH3), Broad singlet (COOH)Singlet (CH3), Multiplet (Ar-H)Singlet (CH3), Multiplet (Ar-H)
¹³C NMR (Predicted) Signals for COOH, aromatic carbons, CH3Signals for aromatic carbons, CH3Signals for aromatic carbons, CH3
IR (cm⁻¹) (Predicted) ~1700 (C=O), ~1530 & ~1350 (NO2), ~3000 (O-H)Aromatic C-H, C-F stretchesAromatic C-H, C-F, NO2 stretches

Hypothetical Biological Signaling Pathway

Given the known activities of nitroaromatic compounds in inducing cellular stress and the role of fluorinated compounds in drug design, this compound or its derivatives could potentially act as inhibitors of key cellular pathways, for example, by targeting enzymes involved in cancer cell proliferation or microbial growth. A hypothetical mechanism could involve the inhibition of a critical kinase pathway.

Hypothetical Signaling Pathway cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation TF->Proliferation Gene Expression Inhibitor This compound (or derivative) Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the title compound.

References

Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. These cyclic molecules, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the structural core of a vast array of pharmaceuticals. Their diverse structures and ability to interact with biological targets make them privileged scaffolds in the design of new therapeutic agents. This document provides detailed protocols for the synthesis of select novel heterocyclic compounds and their evaluation as potential anticancer and antimicrobial agents, supported by quantitative data and illustrative diagrams.

I. Synthesis of Bioactive Heterocyclic Scaffolds

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and often, cleaner reactions.[1] This protocol describes the synthesis of quinolin-2(1H)-one-based pyrazole derivatives, which have shown promise as anticancer agents.[1]

Experimental Protocol:

A mixture of a quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and an arylhydrazine (1.2 mmol) in glacial acetic acid (5 mL) is subjected to microwave irradiation at 360 W and 120 °C for 7–10 minutes.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure pyrazole derivative.

Multi-Component Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multi-component reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[2][3] This protocol outlines a green and cost-effective procedure for the synthesis of DHPMs.[4]

Experimental Protocol:

A mixture of an aromatic aldehyde (2 mmol), ethyl cyanoacetate (2 mmol), urea or thiourea (3 mmol), and a catalytic amount of trimethylsilyl chloride (TMSCl) (0.2 mmol) in acetonitrile (10 mL) is refluxed for the time specified for the particular aldehyde, with reaction completion monitored by TLC.[4] After cooling, the reaction mixture is poured into cold water (20 mL) and stirred for 15 minutes. The resulting precipitate is filtered, washed with cold water and 90% ethanol, to yield the pure dihydropyrimidinone product.[4]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that are frequently investigated in medicinal chemistry for their potential as antimicrobial and anticancer agents.[5][6] The following protocol describes a common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol:

An aryl hydrazide (1 mmol) is dissolved in phosphorus oxychloride (5 mL), and an equimolar amount of a substituted β-benzoyl propionic acid is added.[5] The reaction mixture is refluxed for 6-7 hours, cooled to room temperature, and then carefully poured onto crushed ice. The mixture is neutralized with a 20% sodium bicarbonate solution, leading to the precipitation of the solid product. The solid is filtered, washed with water, and recrystallized from methanol to give the pure 1,3,4-oxadiazole derivative.[5]

II. Biological Evaluation of Novel Heterocyclic Compounds

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This protocol is widely used for screening potential anticancer agents.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in cell culture medium. The existing medium is removed from the cells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (e.g., DMSO) is also included.[8]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator.

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength of 500-600 nm. The absorbance is proportional to the number of viable cells.

In Vitro Antimicrobial Activity: Well-Diffusion Method

The well-diffusion method is a standard technique to screen for the antimicrobial activity of new compounds.[9]

Experimental Protocol:

  • Preparation of Inoculum: The pathogenic microorganisms are incubated in a suitable broth (e.g., Nutrient Broth) for 24 hours at 37°C to achieve a concentration of approximately 10^6 CFU/mL.[9]

  • Agar Plate Preparation: The microbial inoculum is uniformly spread over the surface of a sterile agar plate.

  • Well Creation and Compound Addition: Wells are created in the agar using a sterile cork borer. A specific concentration of the test compound (e.g., 3.5 μg/mL dissolved in DMSO) is added to each well.[9] A solvent control (DMSO) and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, known as the zone of inhibition, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of novel heterocyclic compounds.

Table 1: Synthesis and Anticancer Activity of Quinoline-5-sulfonamide Derivatives [10]

CompoundYield (%)C-32 (IC50, µM)MDA-MB-231 (IC50, µM)A549 (IC50, µM)HFF-1 (IC50, µM)
3a 8515.3 ± 1.220.1 ± 1.518.4 ± 1.3>100
3b 8212.8 ± 1.118.9 ± 1.416.2 ± 1.2>100
3c 888.9 ± 0.910.2 ± 1.09.5 ± 0.8>100
Cisplatin -7.5 ± 0.69.8 ± 0.98.1 ± 0.7-
Doxorubicin -9.1 ± 0.811.5 ± 1.110.3 ± 0.9-

Data represents the mean ± standard deviation of three independent experiments. C-32: human amelanotic melanoma; MDA-MB-231: human breast adenocarcinoma; A549: human lung adenocarcinoma; HFF-1: normal human dermal fibroblasts.

Table 2: Synthesis and Antibacterial Activity of 1,3,4-Oxadiazole Derivatives [6]

CompoundYield (%)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
4a 7812.5255050
4c 826.256.252525
4e 856.2512.52550
5a 752550100100
Ciprofloxacin -12.512.56.256.25

MIC: Minimum Inhibitory Concentration.

IV. Visualizations

The following diagrams illustrate key workflows and pathways described in this document.

G cluster_0 General Synthetic Workflow Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Work-up & Purification Work-up & Purification Reaction Monitoring (TLC)->Work-up & Purification Characterization (NMR, MS) Characterization (NMR, MS) Work-up & Purification->Characterization (NMR, MS) Final Product Final Product Characterization (NMR, MS)->Final Product

Caption: A generalized workflow for the synthesis of novel heterocyclic compounds.

G cluster_1 Synthesis of 1,3,4-Oxadiazoles A Aryl Hydrazide C Reflux in POCl3 A->C B Substituted β-benzoyl propionic acid B->C D Pour onto ice & Neutralize C->D E Filter & Recrystallize D->E F Pure 1,3,4-Oxadiazole E->F

Caption: Synthetic pathway for 1,3,4-oxadiazole derivatives.

G cluster_2 MTT Assay Workflow Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound Incubate (48-72h) Incubate (48-72h) Add Test Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilizer Add Solubilizer Incubate (4h)->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Analysis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoic acids (FBAs) are a class of compounds increasingly utilized as tracers in environmental studies, such as hydrological modeling and in the oil and gas industry, due to their stability and unique chemical properties.[1][2][3] Their presence, even at trace levels, requires sensitive and robust analytical methods for accurate detection and quantification. This document provides detailed application notes and protocols for the analysis of various fluorinated benzoic acids in different sample matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for ensuring environmental safety, optimizing industrial processes, and for their application in drug development as potential impurities or metabolites.

Analytical Methodologies

The two primary analytical techniques for the determination of fluorinated benzoic acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the specific analytes, the sample matrix, and the required sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of a wide range of FBAs, offering high sensitivity and selectivity, particularly for less volatile and more polar compounds in complex matrices.[4][5] It often allows for direct injection of aqueous samples with minimal cleanup.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds. For FBAs, a derivatization step is typically required to convert the acidic protons into a more volatile form, such as methyl esters.[6][7][8] GC-MS can offer very low detection limits, especially when combined with sample preconcentration techniques like Solid-Phase Extraction (SPE).[7][8]

Experimental Protocols

Protocol 1: Analysis of Fluorinated Benzoic Acids in Water Samples by LC-MS/MS

This protocol describes a direct analysis method for the quantification of various FBA tracers in aqueous samples.

1. Sample Preparation:

  • For groundwater and tap water samples, often no cleanup is required.[1] Small sample volumes are typically sufficient.[1]

  • For more complex matrices like reservoir water with high salinity, a solid-phase extraction (SPE) may be necessary to remove salts and preconcentrate the analytes.[9]

    • SPE Procedure (for saline water):

      • Condition a C18 SPE cartridge.

      • Load 4 mL of the undiluted water sample.

      • Wash the cartridge to remove salts.

      • Elute the FBAs with a suitable solvent (e.g., methanol or acetonitrile).

      • The eluate can be directly injected or evaporated and reconstituted in the mobile phase.[9]

2. Standard Preparation:

  • Prepare individual stock solutions of each FBA standard (e.g., 1000 ppm) in a mixture of water and acetonitrile (e.g., 7:3 v/v).[2]

  • Prepare working standards by diluting the stock solutions to create a calibration curve over the desired concentration range (e.g., 0.05 ppb to 10,000 ppb).[2]

3. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: A UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 3.0 mm, 1.8 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is typical.[10]

  • Flow Rate: 0.4 - 1.0 mL/min.[2][10]

  • Column Temperature: 30-40 °C.[2][10]

  • Injection Volume: 3-10 µL.[2][10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds.[1][2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each FBA to ensure high selectivity and sensitivity.[4]

4. Data Analysis:

  • Identify each FBA based on its retention time and specific MRM transition.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the FBAs in the samples using the calibration curve.

Protocol 2: Ultra-Trace Analysis of Fluorinated Benzoic Acids in Water by GC-MS with Derivatization

This protocol is suitable for achieving very low detection limits for a broad range of FBAs in water samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Adjust the pH of a 100 mL water sample.

  • Use a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge for enrichment. This can achieve a 250-fold enrichment.[7][8]

  • Extraction efficiencies typically range from 71% to 94%.[7][8]

2. Derivatization:

  • Elute the FBAs from the SPE cartridge.

  • The eluate is then subjected to derivatization to form methyl esters. A common derivatizing agent is BF₃·MeOH.[7][8]

  • The reaction is typically carried out at 64°C for 24 hours directly in a vial.[7][8]

  • Alternatively, derivatization can be performed using pentafluorobenzyl bromide for analysis by negative ion chemical ionization GC-MS.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system.

  • Column: A capillary column suitable for the separation of FBA methyl esters.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold, then ramp up to a higher temperature (e.g., 280°C).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ion Source Temperature: Typically around 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Scan Range: A range covering the expected m/z of the derivatized FBAs (e.g., m/z 40-400).[6]

4. Data Analysis:

  • Identify the FBA methyl esters based on their retention times and mass spectra.

  • Use a calibration curve prepared from derivatized standards for quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of various fluorinated benzoic acids using the described methods.

Table 1: LC-MS/MS Method Performance for FBA Analysis

AnalyteLimit of Quantitation (LOQ) (ppb)MatrixReference
3-Fluorobenzoic acid (3-FBA)2.59Water[2]
2,5-Difluorobenzoic acid (2,5-dFBA)14.07Water[2]
3,4,5-Trifluorobenzoic acid (3,4,5-tFBA)0.62Water[2]
3-Trifluoromethylbenzoic acid (3-tFmBA)0.23Water[2]
2,3,4,5-Tetrafluorobenzoic acid10.89Water[2]
3,5-Bis(trifluoromethyl)benzoic acid0.09Water[2]
Various FBAs0.01 - 0.05 ng/mLReservoir Water[9]
Various FBAs1 µg/L (ESI)Groundwater[1]
Various FBAs20 µg/L (APCI)Groundwater[1]

Table 2: GC-MS Method Performance for FBA Analysis

AnalyteLimit of Detection (LOD) (ng/L)Sample VolumeEnrichment FactorRecovery (%)Reference
21 Fluorobenzoic acids6 - 44100 mL250-fold71 - 94[7][8]
6 Fluorobenzoic acids8 - 37100 mL250-fold66 - 85
23 Fluorobenzoic acids16 - 210100 mL500-fold28 - 98[11]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Water) SPE Solid-Phase Extraction (Optional, for complex matrices) Sample->SPE If needed LC_Separation UHPLC/HPLC Separation (C18 Column) Sample->LC_Separation SPE->LC_Separation Standards FBA Standard Stock Solutions Working_Standards Working Standards (Calibration Curve) Standards->Working_Standards Working_Standards->LC_Separation MS_Detection Tandem MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for LC-MS/MS analysis of fluorinated benzoic acids.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample (100 mL) SPE Solid-Phase Extraction (HLB Cartridge) Sample->SPE Derivatization Derivatization (e.g., BF₃·MeOH) SPE->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of fluorinated benzoic acids.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of fluorinated benzoic acids in various samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the analysis, including the target analytes, sample matrix, and desired detection limits. The provided workflows and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for these important compounds.

References

derivatization of the carboxylic acid group of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Derivatization of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of multiple electron-withdrawing fluorine and nitro groups, a methyl group, and a carboxylic acid moiety makes it a versatile scaffold for developing novel compounds. The derivatization of its carboxylic acid group is a critical step for several applications, including the synthesis of esters and amides for structure-activity relationship (SAR) studies, the creation of prodrugs, or the improvement of analytical properties for chromatographic analysis.[1]

However, the steric hindrance around the carboxylic acid, posed by the ortho-substituents (a fluorine atom and a nitro group), presents a significant challenge for traditional derivatization methods.[2][3][4] Reactions may proceed slowly, require harsh conditions, or fail altogether. Therefore, robust and efficient protocols are necessary to achieve successful derivatization. These application notes provide an overview of suitable methods and detailed protocols for the synthesis of key derivatives.

Key Challenges and Strategies

  • Steric Hindrance: The bulky ortho-nitro group and the adjacent fluorine atom impede the approach of nucleophiles to the carboxylic acid's carbonyl carbon. This slows down reactions like Fischer esterification and direct amidation.[2][5]

  • Electronic Effects: The strong electron-withdrawing nature of the nitro and fluoro substituents increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack. However, this effect is often overshadowed by steric hindrance.

To overcome these challenges, a common and highly effective strategy is the two-step conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride .[6][7] This intermediate readily reacts with a wide range of nucleophiles like alcohols and amines under mild conditions to yield the desired esters and amides with high efficiency.[6][8]

Summary of Derivatization Methods

The following table summarizes common methods for the derivatization of sterically hindered carboxylic acids, applicable to this compound.

Derivatization MethodDerivative TypeReagents & CatalystsTypical ConditionsAdvantagesDisadvantages & Considerations
Acid Chloride Formation Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chlorideReflux in an inert solvent (e.g., Benzene, Toluene) with a catalytic amount of DMF.[9][10]Forms a highly reactive intermediate; high yields are common.[7]Reagents are corrosive and moisture-sensitive; reaction produces toxic byproducts (SO₂, HCl).
Esterification (via Acyl Chloride) EsterAcyl chloride intermediate, Alcohol (e.g., Methanol, Ethanol)Stirring at room temperature or gentle heating in an inert solvent.High yields, mild conditions, wide substrate scope.[6]Requires a two-step process; isolation of the acyl chloride may be necessary.
Fischer-Speier Esterification EsterAlcohol (in excess), Strong acid catalyst (e.g., H₂SO₄)[11][12]Reflux for an extended period (1-24 hours).[12]One-pot reaction, uses inexpensive reagents.Reversible reaction; often requires a large excess of alcohol; harsh conditions may not be suitable for sensitive substrates; low yields for sterically hindered acids.[12]
Amidation (via Acyl Chloride) AmideAcyl chloride intermediate, Amine (primary or secondary)Stirring at room temperature or below in an inert solvent, often with a non-nucleophilic base (e.g., Pyridine, Triethylamine) to scavenge HCl.[9]High yields, rapid reaction, mild conditions.[8]Two-step process; requires careful handling of the moisture-sensitive acyl chloride.
Direct Amidation (Coupling Agents) AmideAmine, Coupling agent (e.g., DCC, EDC, BOP-Cl), optional activator (e.g., HOBt)Stirring at room temperature in an inert solvent (e.g., DCM, DMF).One-pot reaction, mild conditions.Coupling agents can be expensive and may cause side reactions; purification can be challenging; may be inefficient for highly hindered acids.[13]
Boric Acid-Catalyzed Amidation AmideAmine, Boric AcidA-zeotropic removal of water at high temperatures (e.g., in Toluene or Xylene).[13]"Green" catalyst, inexpensive.[13]Requires high temperatures, which may not be suitable for all substrates.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to its highly reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene or benzene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, suspend 1.0 equivalent of this compound in anhydrous toluene (approx. 5-10 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add an excess of thionyl chloride (2.0-3.0 equivalents) to the stirred suspension at room temperature.

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture ingress.

  • Heat the mixture to reflux (approx. 80-110 °C) and maintain for 2-4 hours, or until gas evolution (HCl, SO₂) ceases and the solution becomes clear.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation, followed by rotary evaporation under reduced pressure to yield the crude 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride.

  • The crude acyl chloride is often used directly in the next step without further purification due to its reactivity.

G start 2,4,5-Trifluoro-3-methyl- 6-nitrobenzoic acid process Reflux (2-4 hours) start->process Add reagents SOCl₂ (Catalytic DMF) Toluene reagents->process workup Rotary Evaporation (Remove excess SOCl₂/Solvent) process->workup Cool & Concentrate product 2,4,5-Trifluoro-3-methyl- 6-nitrobenzoyl chloride (Crude Product) workup->product

Workflow for the synthesis of the acyl chloride intermediate.
Protocol 2: Synthesis of Methyl 2,4,5-Trifluoro-3-methyl-6-nitrobenzoate

This protocol uses the acyl chloride from Protocol 1 to synthesize the corresponding methyl ester.

Materials:

  • Crude 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride

  • Anhydrous methanol (CH₃OH)

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • Triethylamine or pyridine (optional, as an acid scavenger)

  • Standard workup and purification reagents (water, brine, Na₂SO₄)

Procedure:

  • Dissolve the crude acyl chloride (1.0 eq) from Protocol 1 in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (1.5-2.0 eq) to the stirred solution. If desired, a non-nucleophilic base like triethylamine (1.1 eq) can be added to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

G start Acyl Chloride (from Protocol 1) in Anhydrous DCM process Stir at 0°C to RT (1-3 hours) start->process Add reagents Anhydrous Methanol (Optional: Triethylamine) reagents->process workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) process->workup purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) workup->purify product Methyl Ester Derivative purify->product G start Acyl Chloride (from Protocol 1) in Anhydrous DCM process Stir at 0°C to RT (1-2 hours) start->process Add Amine Solution reagents Benzylamine Triethylamine in Anhydrous DCM workup Aqueous Workup (Wash with 1M HCl, H₂O, Brine) process->workup purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) workup->purify product Benzylamide Derivative purify->product

References

Application Notes & Protocols: The Benzimidazole Scaffold as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1] This versatility is enhanced by its physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to macromolecules.[3] Consequently, the benzimidazole core is a constituent of numerous FDA-approved drugs.[3][4] This document provides an overview of its applications, a case study on its role in proton pump inhibitors, and detailed protocols for synthesis and in vitro evaluation.

Broad-Spectrum Biological Activities

Benzimidazole derivatives have demonstrated a remarkable range of pharmacological effects, establishing them as a cornerstone in the development of treatments for a multitude of diseases.[5][6] The structural versatility of the benzimidazole core allows for substitutions that modulate its biological activity, leading to the creation of agents with high target specificity.[7]

Key therapeutic areas where benzimidazole-based drugs have made a significant impact include:

  • Antiparasitic and Anthelmintic: Compounds like albendazole and mebendazole are widely used to treat various parasitic worm infections.[7]

  • Antiulcer: Proton Pump Inhibitors (PPIs) such as omeprazole and lansoprazole, which contain a benzimidazole core, are primary treatments for acid-related stomach disorders.[4][8]

  • Anticancer: The scaffold is present in several anticancer agents, including kinase inhibitors like veliparib.[4][9]

  • Antihypertensive: Drugs such as telmisartan incorporate the benzimidazole structure to act as angiotensin II receptor blockers.[10]

  • Antiviral & Antimicrobial: The benzimidazole moiety is a key component in various compounds developed to combat viral and bacterial infections.[6][11]

Table 1: Examples of Marketed Drugs Featuring the Benzimidazole Scaffold

Drug NameTherapeutic Target/MechanismPrimary Therapeutic Use
Omeprazole H+/K+ ATPase (Proton Pump) InhibitorPeptic Ulcers, GERD[8][12]
Albendazole Tubulin Polymerization InhibitorAnthelmintic[7]
Telmisartan Angiotensin II Receptor BlockerAntihypertensive[10]
Bendamustine Alkylating AgentAnticancer (Leukemia, Lymphoma)[13]
Astemizole H1 Histamine Receptor AntagonistAntihistamine/Antiallergic[4]
Enviradene Viral Replication InhibitorAntiviral[10]

Case Study: Benzimidazole in Proton Pump Inhibitors (PPIs)

The development of benzimidazole-based PPIs represents a landmark achievement in treating acid-related gastrointestinal disorders.[1] These drugs are prodrugs that undergo an acid-catalyzed conversion within the highly acidic environment of the parietal cell secretory canaliculi.[14]

Mechanism of Action:

  • The benzimidazole PPI, a weak base, selectively accumulates in the acidic space of the parietal cell.[14]

  • Here, it is protonated and rapidly converts into a reactive tetracyclic sulfenamide.[14]

  • This activated form establishes a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase enzyme (the proton pump).[12][14]

  • The irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and sustained reduction in stomach acidity.[12]

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Prodrug Benzimidazole Prodrug (e.g., Omeprazole) Accumulation Selective Accumulation Prodrug->Accumulation Diffusion Activated Activated Sulfenamide Accumulation->Activated Acid-Catalyzed Conversion Pump H+/K+ ATPase (Proton Pump) Activated->Pump Covalent Bonding (Disulfide Bridge) InhibitedPump Irreversibly Inhibited Pump Pump->InhibitedPump Lumen Gastric Lumen NoAcid Reduced H+ Secretion InhibitedPump->NoAcid

Mechanism of action for benzimidazole-based proton pump inhibitors.

Quantitative Data: The efficacy of PPIs is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Table 2: Comparative Inhibitory Activity of Benzimidazole PPIs

CompoundTargetIC50 Value
Omeprazole H+/K+ ATPase~4.5 µM (Varies with conditions)
Lansoprazole H+/K+ ATPase~4.5 µM (Varies with conditions)
Linaprazan H+/K+ ATPase1.0 µM[15]
FR-167356 Vacuolar H+-ATPase (a3 isoform)170 nM[15]
Bafilomycin A1 V-ATPase0.44 nM[15]

Note: IC50 values can vary based on assay conditions. The values for Omeprazole and Lansoprazole reflect general findings, while others are specifically cited.

Experimental Protocols

Protocol 3.1: Synthesis of 2-Substituted Benzimidazoles (Phillips-Ladenburg Reaction)

This protocol describes a classical and versatile method for synthesizing the benzimidazole core via the condensation of an o-phenylenediamine with a carboxylic acid.[1][16]

Materials:

  • o-phenylenediamine (1.0 equivalent)

  • Substituted carboxylic acid (1.1 equivalents)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq.) and the desired carboxylic acid (1.1 eq.).

  • Acid Catalyst: Add polyphosphoric acid (PPA) to the flask, ensuring the reactants are fully submerged. Alternatively, reflux the mixture in 4M HCl.

  • Heating: Heat the reaction mixture to 150-180°C (for PPA) or reflux temperature (for HCl) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with 10% NaOH solution until a precipitate forms (pH ~7-8).

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 2-substituted benzimidazole.

  • Characterization: Confirm the structure of the final product using techniques like NMR, IR spectroscopy, and mass spectrometry.

Synthesis_Workflow Reactants 1. Mix Reactants (o-phenylenediamine + Carboxylic Acid) Heating 2. Add Acid & Heat (e.g., PPA, 160°C, 3h) Reactants->Heating TLC 3. Monitor by TLC Heating->TLC Workup 4. Quench & Neutralize (Ice + NaOH) TLC->Workup Reaction Complete Filter 5. Isolate Crude Product (Vacuum Filtration) Workup->Filter Purify 6. Purify (Recrystallization) Filter->Purify Product 7. Pure Product & Characterization Purify->Product

General workflow for the synthesis of benzimidazole derivatives.

Protocol 3.2: In Vitro H+/K+ ATPase Inhibition Assay

This assay determines the inhibitory potential of synthesized benzimidazole compounds on the proton pump, using an enzyme preparation from gastric microsomes.[17][18][19]

Materials:

  • Gastric microsomal fraction (source of H+/K+ ATPase, prepared from sheep or goat stomach).[18]

  • Test compound (e.g., synthesized benzimidazole derivative) dissolved in DMSO.

  • Omeprazole (standard inhibitor).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4).[17]

  • Reagents: 2 mM MgCl₂, 2 mM KCl, 2 mM ATP.[17]

  • Stop Solution: 10% Trichloroacetic Acid (TCA), ice-cold.[17]

  • Phosphate determination reagent (e.g., Molybdenum blue method).[20]

Procedure:

  • Enzyme Preparation: Prepare H+/K+ ATPase-rich microsomes from gastric mucosal scrapings via homogenization and differential centrifugation.[18] Determine the protein concentration of the final preparation.

  • Pre-incubation: In a microcentrifuge tube, mix 100 µL of the enzyme preparation with 100 µL of the test compound at various concentrations (e.g., 10-200 µg/mL). Prepare a control (with vehicle) and a standard (with omeprazole). Pre-incubate the mixture at 37°C for 60 minutes.[17]

  • Reaction Initiation: Add 200 µL of Assay Buffer, 200 µL of MgCl₂, and 200 µL of KCl to the pre-incubated mixture.[17] Initiate the enzymatic reaction by adding 200 µL of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[17]

  • Reaction Termination: Stop the reaction by adding 1.0 mL of ice-cold 10% TCA.[17]

  • Phosphate Quantification: Centrifuge the tubes at 2000 x g for 10 minutes to pellet precipitated protein.[17] Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method (e.g., at 660 nm after reaction with ammonium molybdate).[20] The amount of Pi released is directly proportional to enzyme activity.

  • Calculation: Calculate the percentage inhibition of H+/K+ ATPase activity for each compound concentration relative to the control. Plot the inhibition curve and determine the IC50 value.

    % Inhibition = [(Activity_control - Activity_test) / Activity_control] x 100

The benzimidazole scaffold is a highly successful and enduring building block in medicinal chemistry. Its structural and physicochemical properties have enabled the development of a wide range of clinically essential drugs. The ongoing exploration of novel benzimidazole derivatives continues to be a promising strategy in the search for new therapeutic agents to address unmet medical needs.[3][6]

References

Application Note: High-Sensitivity HPLC-MS/MS Method for the Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of a range of fluorinated aromatic carboxylic acids (FACAs) in aqueous matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology, including a streamlined solid-phase extraction (SPE) protocol for sample preparation and optimized HPLC and MS/MS parameters, is suitable for researchers, scientists, and drug development professionals requiring precise and reliable quantification of these compounds. The method demonstrates excellent linearity and low limits of detection, making it applicable for trace-level analysis in environmental and pharmaceutical research.

Introduction

Fluorinated aromatic carboxylic acids are a class of compounds of significant interest in pharmaceutical development, agrochemical research, and environmental monitoring. Their unique physicochemical properties, imparted by the fluorine substituents, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1] Consequently, a sensitive and selective analytical method is crucial for their accurate quantification in various matrices. This application note details a comprehensive HPLC-MS/MS method for the analysis of several mono-, di-, tri-, and tetra-fluorinated benzoic acids, which are representative of this compound class.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed to concentrate the analytes and remove matrix interferences from aqueous samples.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent hydrophilic-lipophilic balanced polymer-based sorbent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonia solution

  • SPE Vacuum Manifold

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the sorbent to dry.

  • Sample Loading: Acidify the aqueous sample (e.g., 100 mL) to a pH of approximately 2-3 with formic acid. Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar impurities.

  • Elution: Elute the retained fluorinated aromatic carboxylic acids with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

HPLC-MS/MS Analysis

Instrumentation:

  • A UHPLC or HPLC system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3500 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: Cone voltage and collision energy should be optimized for each specific analyte and instrument. The values in Table 1 serve as a starting point.

Data Presentation

The following tables summarize the Multiple Reaction Monitoring (MRM) transitions and quantitative data for a selection of fluorinated aromatic carboxylic acids.

Table 1: Optimized MRM Transitions for Fluorinated Aromatic Carboxylic Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2-Fluorobenzoic Acid139.095.00.1OptimizeOptimize
3-Fluorobenzoic Acid139.095.00.1OptimizeOptimize
4-Fluorobenzoic Acid139.095.00.1OptimizeOptimize
2,3-Difluorobenzoic Acid157.0113.00.1OptimizeOptimize
2,4-Difluorobenzoic Acid157.0113.00.1OptimizeOptimize
2,5-Difluorobenzoic Acid157.0113.00.1OptimizeOptimize
2,6-Difluorobenzoic Acid157.0113.00.1OptimizeOptimize
3,4-Difluorobenzoic Acid157.0113.00.1OptimizeOptimize
3,5-Difluorobenzoic Acid157.0113.00.1OptimizeOptimize
2,3,4-Trifluorobenzoic Acid175.0131.00.1OptimizeOptimize
3,4,5-Trifluorobenzoic Acid175.0131.00.1OptimizeOptimize
2,3,4,5-Tetrafluorobenzoic Acid193.0149.00.1OptimizeOptimize
Pentafluorobenzoic Acid211.0167.00.1OptimizeOptimize

*Note: Optimal Cone Voltage and Collision Energy are instrument-dependent and require empirical determination for maximal signal intensity.

Table 2: Summary of Quantitative Data for Selected Fluorinated Aromatic Carboxylic Acids

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)
3-Fluorobenzoic Acid0.5 - 1000>0.992.5985 - 105
2,5-Difluorobenzoic Acid0.5 - 1000>0.9914.0785 - 105
3,4,5-Trifluorobenzoic Acid0.1 - 500>0.990.6290 - 110
2,3,4,5-Tetrafluorobenzoic Acid0.1 - 500>0.9910.8990 - 110
Pentafluorobenzoic Acid0.1 - 500>0.990.1 - 0.5>90

Data compiled and adapted from various sources, including PerkinElmer Application Note 013880_01. LOQs are representative and may vary based on instrument sensitivity. Recovery data is typical for SPE of acidic compounds from aqueous matrices.

Mandatory Visualization

HPLC_MSMS_Workflow A Aqueous Sample Collection B Sample Acidification (pH 2-3) A->B Adjust pH D Sample Loading B->D Load Sample C SPE Cartridge Conditioning (Methanol, Water) C->D E Washing (Water) D->E Remove Impurities F Elution (Methanol/Acetonitrile) E->F Isolate Analytes G Evaporation & Reconstitution F->G Concentrate H HPLC Separation (C18 Column, Gradient Elution) G->H Inject I MS/MS Detection (ESI-, MRM Mode) H->I Ionize & Fragment J Data Analysis & Quantification I->J Process Data

Caption: Workflow for HPLC-MS/MS analysis of FACAs.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of fluorinated aromatic carboxylic acids in aqueous samples. The combination of a robust solid-phase extraction protocol and optimized chromatographic and mass spectrometric conditions allows for low detection limits and consistent recoveries. This method is well-suited for high-throughput analysis in various research and development settings, enabling accurate assessment of these important chemical entities.

References

Revolutionizing Agriculture: Applications of Novel Agrochemicals and Materials

Author: BenchChem Technical Support Team. Date: December 2025

The agricultural sector is undergoing a significant transformation driven by the development of innovative agrochemicals and materials designed to enhance crop protection, improve nutrient utilization, and minimize environmental impact. Researchers and scientists are at the forefront of this revolution, pioneering new solutions to address the challenges of a growing global population and a changing climate. This document provides detailed application notes and protocols for the use of these novel technologies in agricultural research and development.

Application Note 1: Targeted Pest Management with Nano-insecticides

Introduction:

Nano-insecticides represent a groundbreaking approach to pest control, utilizing nanomaterials to enhance the efficacy and delivery of active ingredients (AIs).[1][2] These formulations offer several advantages over conventional pesticides, including improved solubility, stability, and targeted delivery, which can lead to reduced application rates and minimized off-target effects.[2][3][4] This application note focuses on the use of a novel pyrethroid-loaded chitosan nanoparticle formulation for the control of chewing and sucking insects.

Data Presentation:

Formulation IDActive IngredientNanoparticle MatrixParticle Size (nm)Encapsulation Efficiency (%)Mortality Rate (%) - 48h (Aphids)Mortality Rate (%) - 48h (Armyworms)
CS-PYR-01Lambda-cyhalothrinChitosan150 ± 2585 ± 592 ± 488 ± 6
CONV-PYRLambda-cyhalothrinConventional ECN/AN/A75 ± 870 ± 7

Experimental Protocol: Efficacy Testing of Nano-insecticides

  • Insect Rearing: Rear aphid ( Aphis gossypii ) and fall armyworm ( Spodoptera frugiperda ) colonies on their respective host plants (cotton and corn) in a controlled environment (25±2°C, 65±5% RH, 16:8 L:D photoperiod).

  • Formulation Preparation: Prepare the nano-insecticide formulation (CS-PYR-01) by encapsulating lambda-cyhalothrin in chitosan nanoparticles using an ionic gelation method. A conventional emulsifiable concentrate (EC) of lambda-cyhalothrin (CONV-PYR) will be used as a positive control.

  • Bioassay - Aphids (Foliar Spray):

    • Place 20 adult aphids on a cotton leaf disc in a petri dish.

    • Spray the leaf discs with the test formulations at the recommended field application rate.

    • Use a Potter spray tower to ensure uniform application.

    • An untreated control group should be sprayed with water only.

    • Assess mortality at 24 and 48 hours post-treatment.

  • Bioassay - Armyworms (Diet Incorporation):

    • Incorporate the test formulations into an artificial diet at a concentration of 10 mg AI/kg diet.

    • Place ten 2nd instar armyworm larvae in individual wells of a 12-well plate containing the treated diet.

    • An untreated control group will receive a diet without any insecticide.

    • Assess mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the percentage mortality for each treatment and replicate. Analyze the data using ANOVA followed by a suitable post-hoc test to determine significant differences between treatments.

Signaling Pathway: Mode of Action of Pyrethroid Insecticides

Pyrethroid insecticides, such as lambda-cyhalothrin, primarily target the nervous system of insects.[5][6] They act on the voltage-gated sodium channels in nerve cell membranes, causing them to remain open for an extended period.[6] This leads to continuous nerve impulse transmission, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect.[5]

G cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Prolonged influx Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_channel Binds to and keeps open Na_ion_out Na+ Na_ion_out->Na_channel Nerve_Impulse Continuous Nerve Impulse Na_ion_in->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Pyrethroid insecticide mode of action on insect nerve cells.

Application Note 2: Controlled Release of Fungicides Using Biodegradable Polymers

Introduction:

The development of biodegradable polymer-based formulations for the controlled release of fungicides offers a sustainable approach to disease management.[7][8] These systems can provide prolonged protection against fungal pathogens, reduce the frequency of applications, and minimize the environmental footprint of agriculture.[9] This application note describes the use of a novel fluxapyroxad-loaded poly(lactic-co-glycolic acid) (PLGA) microparticle formulation for the control of gray mold (Botrytis cinerea) in strawberries.

Data Presentation:

Formulation IDActive IngredientPolymer MatrixParticle Size (µm)Drug Loading (%)Release in 7 days (%)Disease Incidence (%) - 14 days post-application
PLGA-FLX-01FluxapyroxadPLGA50 ± 1015 ± 245 ± 515 ± 3
CONV-FLXFluxapyroxadConventional SCN/AN/A>9540 ± 8

Experimental Protocol: Efficacy Testing of Controlled-Release Fungicides

  • Fungal Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) plates at 22±2°C for 7-10 days to obtain a spore suspension.

  • Formulation Preparation: Prepare the fluxapyroxad-loaded PLGA microparticles (PLGA-FLX-01) using an oil-in-water emulsion-solvent evaporation method. A conventional suspension concentrate (SC) of fluxapyroxad (CONV-FLX) will be used as a positive control.

  • Plant Material and Treatment:

    • Use commercially grown strawberry plants ( Fragaria × ananassa ) at the flowering stage.

    • Apply the formulations to the plants as a foliar spray until runoff.

    • An untreated control group will be sprayed with water.

  • Inoculation:

    • Two days after treatment, inoculate the plants by spraying with a spore suspension of B. cinerea (1 x 10^5 spores/mL).

    • Maintain the plants in a high-humidity environment ( >90% RH) for 48 hours to promote infection.

  • Disease Assessment:

    • Assess disease incidence (percentage of infected flowers and fruits) and severity (lesion size) at 7 and 14 days post-inoculation.

  • Data Analysis: Analyze the disease incidence and severity data using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test) to compare the efficacy of the different formulations.

Logical Relationship: Controlled Release Mechanism

The controlled release of the active ingredient from the biodegradable polymer matrix is governed by several mechanisms, primarily diffusion and polymer degradation.[10] Initially, the fungicide near the surface of the microparticle diffuses out. Over time, the polymer matrix undergoes hydrolysis, breaking down into smaller, water-soluble molecules and releasing the encapsulated fungicide in a sustained manner.

G cluster_process Controlled Release Process Initial_State Fungicide-loaded Biodegradable Polymer Microparticle Diffusion Initial Burst Release (Surface Diffusion) Initial_State->Diffusion Degradation Sustained Release (Polymer Degradation) Initial_State->Degradation Final_State Complete Release & Polymer Breakdown Diffusion->Final_State Degradation->Final_State

Logical flow of controlled fungicide release from a biodegradable polymer.

Application Note 3: Development of Novel Herbicides with a New Mode of Action

Introduction:

The evolution of herbicide resistance in weeds is a major threat to global food security, necessitating the discovery of herbicides with novel modes of action.[11] Recently, a new class of herbicides targeting the enzyme dihydroorotate dehydrogenase (DHODH) has been identified.[12] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for nucleic acid synthesis and cell growth. This application note outlines a protocol for the synthesis and primary screening of novel DHODH-inhibiting herbicides.

Data Presentation:

Compound IDChemical ClassDHODH Inhibition (IC50, µM)Pre-emergence Herbicidal Activity (GR50, g ai/ha) - RyegrassPost-emergence Herbicidal Activity (GR50, g ai/ha) - Pigweed
DHODH-H-01Pyrazole Carboxamide0.5 ± 0.150 ± 575 ± 8
DHODH-H-02Triazolopyrimidine1.2 ± 0.380 ± 10120 ± 15
AtrazineTriazineN/A150 ± 20200 ± 25

Experimental Protocol: Synthesis and Screening of Novel Herbicides

  • Synthesis of Pyrazole Carboxamide Derivatives:

    • Synthesize a series of novel pyrazole carboxamide derivatives based on a lead structure identified through computational modeling.[13][14][15]

    • The general synthetic route involves the reaction of a substituted pyrazole carboxylic acid with a substituted aniline in the presence of a coupling agent.[13]

    • Purify the final compounds by column chromatography and characterize them using NMR and mass spectrometry.

  • In Vitro DHODH Inhibition Assay:

    • Express and purify recombinant DHODH from a target weed species (e.g., Arabidopsis thaliana as a model).

    • Perform an enzyme inhibition assay by measuring the reduction of a substrate (e.g., DCIP) in the presence of the synthesized compounds.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

  • Whole-Plant Greenhouse Bioassays:

    • Pre-emergence:

      • Sow seeds of a grass weed (e.g., annual ryegrass, Lolium rigidum) and a broadleaf weed (e.g., redroot pigweed, Amaranthus retroflexus) in pots containing a standard soil mix.

      • Apply the test compounds to the soil surface at a range of doses.

      • Water the pots and place them in a greenhouse under controlled conditions.

      • Assess plant emergence and biomass reduction after 21 days.

    • Post-emergence:

      • Grow the weed species to the 2-4 leaf stage.

      • Apply the test compounds as a foliar spray at a range of doses.[16]

      • Assess plant injury and biomass reduction after 21 days.

  • Data Analysis: Calculate the GR50 value (the dose required to cause a 50% reduction in plant growth) for each compound and weed species.

Experimental Workflow: Novel Herbicide Discovery

The discovery and development of a new herbicide is a multi-step process that begins with identifying a novel target and progresses through synthesis, screening, and optimization.

G Target_ID Target Identification (e.g., DHODH) Lead_Gen Lead Generation (High-Throughput Screening, Computational Design) Target_ID->Lead_Gen Synthesis Chemical Synthesis of Analogs Lead_Gen->Synthesis In_Vitro In Vitro Screening (Enzyme Inhibition Assay) Synthesis->In_Vitro Greenhouse Greenhouse Screening (Whole-Plant Bioassays) In_Vitro->Greenhouse Lead_Opt Lead Optimization (Structure-Activity Relationship) Greenhouse->Lead_Opt Lead_Opt->Synthesis Iterative Process Field_Trials Field Trials (Efficacy & Crop Safety) Lead_Opt->Field_Trials Registration Product Registration Field_Trials->Registration

Workflow for the discovery and development of a novel herbicide.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Anilinoquinazoline derivatives are a cornerstone in modern medicinal chemistry, renowned for their potent activity as kinase inhibitors.[1][2][3] This class of compounds, which includes the FDA-approved drug Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a key driver in the development of various cancers.[6][7] Consequently, EGFR inhibitors are vital components of targeted cancer therapy.[4][]

Transitioning a promising anilinoquinazoline compound from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges.[9][10] Issues such as heat transfer, mixing efficiency, impurity profiles, and reagent handling must be carefully managed to ensure a safe, reproducible, and economically viable process.[9][11][12] This document provides detailed protocols for both lab-scale and scale-up synthesis of a representative anilinoquinazoline derivative, highlighting key process modifications and considerations.

Target Signaling Pathway: EGFR

Anilinoquinazoline-based drugs act as ATP-competitive inhibitors.[4] They bind to the ATP pocket within the intracellular catalytic domain of the EGFR, preventing receptor autophosphorylation.[4][6] This action blocks the initiation of downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Simplified EGFR signaling pathway and point of inhibition.

General Synthetic Workflow

The synthesis of 4-anilinoquinazolines typically follows a convergent approach. A common and robust method involves the initial construction of a quinazolin-4(3H)-one core, followed by chlorination to form a reactive 4-chloroquinazoline intermediate. The final step is a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline to yield the target compound.

Synthesis_Workflow start 2-Aminobenzoic Acid Derivative step1 Cyclization (e.g., with Formamide) start->step1 intermediate1 Quinazolin-4(3H)-one step1->intermediate1 step2 Chlorination (e.g., SOCl₂ or POCl₃) intermediate1->step2 intermediate2 4-Chloroquinazoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) intermediate2->step3 aniline Substituted Aniline aniline->step3 purification Purification (Recrystallization or Chromatography) step3->purification final_product 4-Anilinoquinazoline Product purification->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the critical nitration step of 2,4,5-Trifluoro-3-methylbenzoic acid.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Inadequate Nitrating Agent: The nitronium ion (NO₂⁺) may not be generated in sufficient concentration.

  • Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures, or side reactions may dominate at higher temperatures.

  • Presence of Water: Moisture in the reagents or glassware can quench the nitronium ion.

  • Poor Quality Starting Material: Impurities in the 2,4,5-Trifluoro-3-methylbenzoic acid can interfere with the reaction.

Suggested Solutions:

ParameterRecommendationRationale
Nitrating Agent Use a freshly prepared mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). A common ratio is 1:2 or 1:3 (v/v) of HNO₃ to H₂SO₄.Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion.
Temperature Control Maintain a low reaction temperature, typically between 0°C and 10°C, especially during the addition of the nitrating agent.The nitration of aromatic rings is highly exothermic. Low temperatures help to control the reaction rate, minimize side reactions like di-nitration, and improve regioselectivity.
Reagent and Glassware Preparation Ensure all glassware is thoroughly dried before use. Use anhydrous grades of solvents and reagents whenever possible.Water reacts with the nitronium ion and sulfuric acid, reducing the efficiency of the nitration.
Starting Material Purity Verify the purity of the 2,4,5-Trifluoro-3-methylbenzoic acid using techniques like NMR or melting point analysis.Impurities can lead to the formation of colored byproducts and reduce the overall yield.

Problem 2: Formation of Multiple Isomers

Possible Causes:

  • Complex Directing Effects: The substituents on the aromatic ring (three fluorine atoms, a methyl group, and a carboxylic acid group) have competing directing effects, which can lead to the formation of various constitutional isomers. The methyl group is ortho, para-directing, while the carboxylic acid and fluorine atoms are meta-directing (with some ortho, para-directing influence from fluorine due to resonance).

  • High Reaction Temperature: Higher temperatures can reduce the selectivity of the nitration reaction.

Suggested Solutions:

ParameterRecommendationRationale
Temperature Control Strictly maintain the reaction temperature below 10°C.Lower temperatures favor kinetic control, which can lead to a higher proportion of the desired isomer.
Addition of Nitrating Agent Add the nitrating mixture dropwise and slowly to the solution of the benzoic acid derivative in sulfuric acid.Slow addition helps to maintain a low and consistent temperature throughout the reaction, which is crucial for selectivity.
Purification Utilize column chromatography or fractional crystallization to separate the desired isomer from unwanted byproducts.The different isomers will likely have different polarities and solubilities, allowing for their separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid?

A1: Based on the directing effects of the substituents, the nitro group is expected to add at the C6 position. The methyl group is an activating ortho, para-director, and the C6 position is ortho to the methyl group. The carboxylic acid is a deactivating meta-director, and the C6 position is meta to the carboxyl group. The fluorine atoms are deactivating but ortho, para-directing; however, steric hindrance from the adjacent methyl and fluorine groups may disfavor nitration at other positions. Therefore, this compound is the anticipated major product.

Q2: What are the key safety precautions to take during this synthesis?

A2: The nitration of aromatic compounds is a hazardous procedure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Always add the nitrating mixture slowly and with efficient cooling.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Take small aliquots from the reaction mixture at regular intervals, quench them with ice, and extract with a suitable organic solvent. Spot the extracted sample on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q4: What is a suitable work-up procedure for this reaction?

A4: After the reaction is complete (as determined by TLC), the mixture should be poured slowly onto crushed ice with vigorous stirring. This will precipitate the crude product. The solid can then be collected by vacuum filtration and washed with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Experimental Protocols

General Protocol for the Nitration of 2,4,5-Trifluoro-3-methylbenzoic acid

This is a generalized protocol based on the nitration of similar substituted benzoic acids and should be optimized for specific experimental conditions.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-Trifluoro-3-methylbenzoic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., a 1:2 v/v ratio) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice.

  • Stir the mixture until all the ice has melted, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and purify by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Starting Material in H₂SO₄ start->dissolve cool_reagents Cool Reagents to 0-5°C dissolve->cool_reagents add_nitrating_mix Slowly Add Nitrating Mixture cool_reagents->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture prep_nitrating_mix->add_nitrating_mix monitor_reaction Monitor with TLC add_nitrating_mix->monitor_reaction quench Pour onto Ice monitor_reaction->quench Reaction Complete filtrate Filter Crude Product quench->filtrate wash Wash with Cold Water filtrate->wash dry Dry Product wash->dry purify Recrystallize/Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Products temp Improper Temperature start->temp reagents Reagent Quality/ Moisture start->reagents addition Rapid Addition of Nitrating Agent start->addition purity Starting Material Purity start->purity control_temp Maintain 0-10°C temp->control_temp dry_glassware Use Dry Glassware/ Anhydrous Reagents reagents->dry_glassware slow_addition Slow, Dropwise Addition addition->slow_addition check_purity Verify Starting Material Purity purity->check_purity

Caption: Troubleshooting logic for low yield in the nitration reaction.

Technical Support Center: Optimizing Reactions for Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and functionalization of fluorinated aromatic compounds. Below you will find troubleshooting guides and FAQs to navigate potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of fluorinated aromatic compounds challenging, particularly in cross-coupling reactions?

A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[1] In palladium-catalyzed cross-coupling reactions, the activation and cleavage of this bond during the oxidative addition step are often difficult.[2][3] Additionally, substrates with multiple fluorine atoms can present issues of regioselectivity.[2][4] For these reasons, specialized catalysts, often featuring bulky, electron-rich phosphine ligands, are required to facilitate the reaction.[5][6]

Q2: Why is fluorine sometimes a surprisingly good leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged "Meisenheimer" intermediate, not the breaking of the C-F bond.[7] Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the aromatic ring.[7] This inductive effect stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the first step and thus accelerating the overall reaction rate.[7] The restoration of aromaticity in the final step provides the thermodynamic driving force to expel the fluoride ion.

Q3: What are the most critical parameters to consider when optimizing a palladium-catalyzed cross-coupling reaction for a fluoroarene?

A3: The three most critical factors are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions (solvent and temperature).[5][8]

  • Catalyst System: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition of the C-F or C-Cl bond and stabilize the active catalyst.[5]

  • Base: The choice of base is crucial for the transmetalation step in reactions like Suzuki coupling. The optimal base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) often depends on the specific substrates and solvent.[5][9] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are commonly used.[10]

  • Reaction Conditions: Anhydrous and degassed solvents are essential to prevent side reactions like protodeboronation and catalyst deactivation.[5][9] Temperature must be carefully optimized to ensure the reaction proceeds to completion without causing decomposition of the catalyst or starting materials.[8][11]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Problem: Low or no conversion of the starting material.

Potential CauseSuggested Solution(s)
Inactive Catalyst or Ligand • Use a fresh batch of palladium precursor and ligand.[9] • Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or NHC ligands.[5] • Consider using a pre-formed palladium pre-catalyst for more reliable activation.[10]
Inefficient Base • Screen different inorganic bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[9] • Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Low Reaction Temperature • Gradually increase the reaction temperature. Some reactions involving less reactive aryl chlorides or hindered substrates require higher temperatures (e.g., 80-150 °C).[5][12]
Catalyst Deactivation • Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[5] • The nitrogen atom in some fluorinated heterocycles can coordinate to the palladium center and inhibit catalysis; using bulky ligands can sometimes mitigate this.[9]

Problem: Significant formation of side products.

Side ProductPotential Cause(s)Suggested Solution(s)
Protodeboronation (in Suzuki Coupling)• Presence of excess water or protic impurities. • Unstable boronic acid. • Prolonged reaction time at high temperature.[9]• Use anhydrous solvents and reagents.[9] • Use a fresh batch of boronic acid.[5] • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5][9] • Optimize the reaction for a shorter duration.[9]
Homocoupling of Boronic Acid (in Suzuki Coupling)• Presence of oxygen in the reaction mixture.[5]• Ensure the solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas for >30 minutes).[5]
Hydrodehalogenation • Water acting as a hydrogen source.[13] • Catalyst decomposition pathway.• Use anhydrous conditions. • Re-screen ligands and reaction temperature to find conditions that favor cross-coupling over this side reaction.[13]
Nucleophilic Aromatic Substitution (SNAr)

Problem: Reaction is slow or does not proceed.

Potential CauseSuggested Solution(s)
Insufficient Ring Activation • SNAr reactions require at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the fluorine leaving group to sufficiently activate the ring for nucleophilic attack.
Inappropriate Solvent • The reaction kinetics can be highly solvent-dependent.[14] • Aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile) are generally preferred.[7][14] • While protic solvents can stabilize the departing fluoride ion, they may also solvate and deactivate the nucleophile.[7][15] Screen a range of aprotic solvents.
Poor Nucleophile • The nucleophile may not be strong enough to attack the electron-deficient ring. Consider using a stronger nucleophile or adding a base to deprotonate a protic nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity.

Data Presentation: Ligand and Base Screening in Suzuki Coupling

The following table summarizes hypothetical results for the optimization of a Suzuki coupling reaction between 4-fluoronitrobenzene and phenylboronic acid, demonstrating the impact of ligand and base selection on product yield.

EntryPd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100<10
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10075
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10088
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10092
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10095
6Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2)Toluene11094

Visualizations

Experimental and Troubleshooting Workflows

A logical workflow is crucial for efficient reaction optimization. The following diagram illustrates a general approach to optimizing a cross-coupling reaction.

G start Define Reaction (Substrates, Desired Product) screen Initial Condition Screening - Catalyst & Ligand - Base - Solvent start->screen analyze1 Analyze Outcome (TLC, LC-MS, GC-MS) screen->analyze1 troubleshoot Troubleshoot? (Low Yield / Side Products) analyze1->troubleshoot optimize Optimize Key Parameters - Temperature - Concentration - Reagent Stoichiometry troubleshoot->optimize Yes success Successful Protocol troubleshoot->success No (High Yield) analyze2 Analyze Final Outcome optimize->analyze2 analyze2->success Improved fail Re-evaluate Approach (Consider different reaction) analyze2->fail No Improvement

Caption: A general workflow for optimizing fluorinated aromatic compound reactions.

This second diagram provides a decision tree for troubleshooting common issues observed during reaction monitoring.

G outcome Reaction Outcome Analysis low_yield Low / No Conversion outcome->low_yield < 50% Conversion side_products Major Side Products outcome->side_products > 20% Impurities complete Reaction Complete outcome->complete Clean, High Conversion check_catalyst Check Catalyst / Ligand Activity low_yield->check_catalyst check_base Check Base & Temp low_yield->check_base check_reagents Check Starting Material Purity low_yield->check_reagents check_degassing Check Degassing / Inert Atmosphere side_products->check_degassing check_sm_stability Check SM Stability (e.g., Protodeboronation) side_products->check_sm_stability

Caption: A troubleshooting decision tree for common reaction issues.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a 10 mL microwave vial equipped with a stir bar, add the fluorinated aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).[5][12]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of 0.1-0.5 M.[12]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes), monitoring for pressure changes.[12]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][12]

General Protocol for Buchwald-Hartwig Amination

This protocol describes a conventional heating method.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to an oven-dried Schlenk flask.[11]

  • Reagent Addition: Add the fluorinated aryl halide (1.0 equiv.) and the amine (1.2 equiv.). Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring for 2-48 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[11]

References

Technical Support Center: Purification of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted nitrobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of substituted nitrobenzoic acids, particularly the separation of isomers, so challenging?

A1: The primary challenge lies in the similar chemical structures and physical properties of positional isomers (ortho, meta, and para).[1] These isomers often have very close molecular weights, polarities, and pKa values.[1] This similarity leads to comparable solubilities in common solvents and similar retention times in chromatographic systems, making their separation difficult.[1]

Q2: What are the most common impurities found in crude substituted nitrobenzoic acid products?

A2: The most frequent impurities are other positional isomers formed during the nitration of the parent benzoic acid.[1] For example, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid (meta), but small amounts of 2-nitrobenzoic acid (ortho) and 4-nitrobenzoic acid (para) are also formed.[2][3][4][5][6] Over-nitration can also lead to dinitro- or trinitro-derivatives.[4][7]

Q3: What are the principal purification techniques for substituted nitrobenzoic acids?

A3: The main methods are fractional crystallization, acid-base extraction, and chromatography (including column chromatography and HPLC).[1][8] Recrystallization is a fundamental technique for purifying solid organic compounds like these.[9]

Q4: How does pH play a critical role in the separation of these acidic isomers?

A4: The pH of a solution is a crucial factor because it dictates the ionization state of the carboxylic acid group.[1] Below their pKa, the isomers are in their neutral, less water-soluble form. Above their pKa, they exist as their more water-soluble ionized (anionic) forms.[1] Since the pKa values of isomers can differ slightly, careful pH control can be exploited to achieve selective precipitation or separation.[1][2]

Q5: Is a pale yellow tint in my purified product a cause for concern?

A5: Nitroaromatic compounds are often pale yellow.[10] If analytical data such as melting point and HPLC confirm high purity, a slight yellow color is generally acceptable.[10] However, a dark or intense coloration may suggest the presence of impurities.[10]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification process.

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low Yield After Recrystallization - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The compound is highly soluble in the chosen solvent even at low temperatures.- Reduce the amount of solvent used for dissolution. Boil off some solvent to concentrate the solution and cool again.- Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystal formation.- Try a different solvent or a solvent pair.[9][11]
Product Fails to Crystallize (Oils Out) - Presence of significant impurities inhibiting crystal lattice formation.- The solution is supersaturated, or cooling is too rapid.- Residual solvent is present.- Try adding a "seed crystal" of the pure compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Re-dissolve the oil in a minimal amount of a different hot solvent and allow it to cool very slowly.- Add a non-polar co-solvent to a polar solution to "salt out" the product.- Ensure all solvent is removed using a rotary evaporator.[10][11][12][13]
Poor Separation of Isomers by Column Chromatography - The chosen solvent system (eluent) has the wrong polarity.- The isomers have very similar affinities for the stationary phase.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common mobile phase for separating nitrobenzoic acid isomers is a mixture of 2-propanol, water, and acetic acid.- Adjust the pH of the mobile phase by adding a small amount of acid (like acetic acid) to suppress the ionization of the carboxylic acid group, which can improve separation on reversed-phase columns.[14][15]
Broad Melting Point Range of Purified Product - The product is still impure.- The product is not completely dry and contains residual solvent.- Repeat the recrystallization process, potentially with a different solvent.- Ensure the crystals are thoroughly dried under a vacuum.[10]
Crystallization Happens Too Quickly - The solution is too concentrated or cooled too rapidly, trapping impurities.- Re-heat the solution and add a small amount of additional solvent.- Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[11][16]

Physicochemical Data

Understanding the properties of nitrobenzoic acid isomers is crucial for developing effective purification strategies.

Compound pKa (in water at 25°C) Solubility in Water ( g/100g ) Solubility in Ethanol ( g/100g )
Benzoic Acid (for reference) 4.200.34 (at 25°C)58.4 (at 25°C)
2-Nitrobenzoic Acid (ortho) 2.16 - 2.210.77 (at 25°C)Very Soluble (~40g/100mL)
3-Nitrobenzoic Acid (meta) 3.45 - 3.460.35 (at 25°C)73.2 (at 19°C)
4-Nitrobenzoic Acid (para) 3.40 - 3.410.04 (at 25°C)Soluble

Data compiled from sources.[17][18][19][20][21][22][23][24]

Experimental Protocols

General Recrystallization Protocol

This protocol is a standard method for purifying solid organic compounds like substituted nitrobenzoic acids.[9][10]

Objective: To purify a crude solid by dissolving it in a hot solvent and allowing it to slowly crystallize upon cooling, leaving impurities behind in the solution.

Materials:

  • Crude substituted nitrobenzoic acid

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable one (the compound should be sparingly soluble at room temperature and highly soluble when hot).[10][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid with heating and stirring.[9][10] Adding excess solvent will reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9][10] This must be done quickly to prevent crystallization in the funnel.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11][16]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[9][10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9][10]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1][10]

  • Drying: Dry the crystals thoroughly, either by air-drying on a watch glass or in a desiccator under vacuum, until a constant weight is achieved.[9][10]

Column Chromatography for Isomer Separation

This protocol outlines a general procedure for separating components of a mixture based on their differential adsorption to a stationary phase.[15][25]

Objective: To separate isomers of substituted nitrobenzoic acids based on differences in their polarity.

Materials:

  • Crude isomer mixture

  • Silica gel (or other suitable stationary phase)

  • Chromatography column

  • Eluent (solvent system determined by TLC)

  • Collection tubes or flasks

  • TLC plates and chamber for analysis

Procedure:

  • Select the Eluent: Use TLC to identify a solvent system that provides good separation of the isomers. For nitrobenzoic acids, a mixture of a polar solvent (like ethyl acetate or 2-propanol), a non-polar solvent (like hexane), and a small amount of acetic acid often works well.[14][15]

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent. Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and allow it to flow through. The compounds will travel down the column at different rates depending on their polarity; less polar compounds typically elute first.[25]

  • Collect Fractions: Collect the eluent in a series of small fractions as it drips from the bottom of the column.[15]

  • Analyze Fractions: Use TLC to analyze the composition of each fraction to determine which ones contain the purified desired isomer.[15][25]

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

Recrystallization Workflow

This diagram illustrates the key steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Start | Crude Product dissolve Dissolution Add minimum hot solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Filtration hot_filter_q->hot_filter Yes cool Slow Cooling Allow to reach room temperature hot_filter_q->cool No hot_filter->cool ice_bath Ice Bath Maximize precipitation cool->ice_bath collect Vacuum Filtration Collect crystals ice_bath->collect wash Wash Rinse with ice-cold solvent collect->wash dry Drying Remove residual solvent wash->dry end_product End | Pure Crystals dry->end_product

Caption: A standard experimental workflow for the purification of solids via recrystallization.

Troubleshooting Crystallization Issues

This flowchart provides a logical path for addressing common problems when a compound fails to crystallize.

Crystallization_Troubleshooting start Problem | No Crystals Form solution_state Is the solution clear or cloudy? start->solution_state cloudy Cloudy Solution Supersaturated solution_state->cloudy Cloudy clear Clear Solution Not Saturated Enough solution_state->clear Clear scratch Action Scratch flask with glass rod cloudy->scratch boil Action Boil off excess solvent clear->boil seed Action Add a seed crystal scratch->seed reassess Reassess Try a different solvent boil->reassess

Caption: A troubleshooting guide for when crystallization does not occur as expected.

Isomer Separation Logic by pH Adjustment

This diagram explains the logic of separating nitrobenzoic acid isomers by exploiting their pKa differences.

pH_Separation_Logic start Start Mixture of Isomers (o, m, p) in Aqueous Base dissolved All isomers dissolved as anionic salts (R-COO⁻) start->dissolved acidify Slowly add acid (e.g., HCl) to lower pH dissolved->acidify ph_check pH ≈ pKa of least soluble/strongest acid isomer? acidify->ph_check precipitate Selective Precipitation Least soluble isomer (R-COOH) crystallizes ph_check->precipitate Yes filtrate Filtration Separate solid from solution precipitate->filtrate solid Solid | Purified Isomer 1 filtrate->solid solution Solution Contains remaining dissolved isomers filtrate->solution

References

identifying side products in the nitration of trifluoromethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of trifluoromethylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary products and major side products when nitrating the different isomers of trifluoromethylbenzoic acid?

The regioselectivity of the nitration of trifluoromethylbenzoic acid is dictated by the directing effects of the existing substituents: the carboxyl group (-COOH) is a meta-director, and the trifluoromethyl group (-CF3) is also a meta-director. Both are deactivating groups.

  • 2-(Trifluoromethyl)benzoic Acid: The -COOH group at position 1 and the -CF3 group at position 2 will direct the incoming nitro group primarily to the 4 and 5-positions. The primary product expected is 4-nitro-2-(trifluoromethyl)benzoic acid . Potential side products include 5-nitro-2-(trifluoromethyl)benzoic acid and dinitrated products under forcing conditions.

  • 3-(Trifluoromethyl)benzoic Acid: Both the -COOH group at position 1 and the -CF3 group at position 3 direct the incoming nitro group to the 5-position. Therefore, the major product is expected to be 5-nitro-3-(trifluoromethyl)benzoic acid . Other possible isomers, such as 2-nitro-3-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, would be considered minor side products.

  • 4-(Trifluoromethyl)benzoic Acid: The nitration of 4-trifluoromethylbenzoic acid yields a mixture of isomers. The primary products are 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid . Experimental data suggests an approximate isomer ratio of 2:1 for the 2-nitro to 3-nitro product, respectively.[1]

Q2: What are common causes of low yields in the nitration of trifluoromethylbenzoic acid?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to incomplete conversion of the starting material.

  • Sub-optimal Nitrating Agent Concentration: The concentration of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) is crucial. Too dilute of a mixture will not effectively generate the nitronium ion (NO2+) required for the reaction.

  • Side Reactions: At elevated temperatures, the risk of side reactions, such as oxidation of the benzoic acid or dinitration, increases, which can consume the desired product and lead to a lower isolated yield.

  • Product Loss During Work-up: The nitrated products have some solubility in the acidic aqueous workup solution. Failure to adequately precipitate the product by pouring the reaction mixture onto sufficient ice can result in significant losses. Incomplete extraction from the aqueous phase can also contribute to lower yields.

Q3: How can I minimize the formation of dinitrated side products?

Dinitration is more likely to occur under forcing reaction conditions. To minimize the formation of these by-products:

  • Control the Stoichiometry: Use a controlled molar ratio of the nitrating agent to the trifluoromethylbenzoic acid. A large excess of the nitrating agent should be avoided.

  • Maintain Low Temperatures: Carry out the reaction at low temperatures (typically 0-10 °C) to increase the selectivity for mono-nitration. Nitration is an exothermic reaction, so careful temperature control is essential.

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction once the starting material is consumed to prevent further nitration.

Q4: I am having difficulty separating the isomeric products. What purification methods are recommended?

Separating the resulting nitro-isomers can be challenging due to their similar physical properties. The following methods can be employed:

  • Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent system. Experiment with various solvents to find one that allows for the selective crystallization of one isomer.

  • Partial Neutralization: For the mixture of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, a partial neutralization with a base can be used. The difference in acidity between the two isomers allows for the selective precipitation of one isomer as a salt, which can then be separated by filtration.[1]

  • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers with very similar properties.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, concentrated nitric and sulfuric acids. 2. Ensure the reaction is allowed to reach the optimal temperature for a sufficient duration. 3. Monitor the reaction by TLC or HPLC to determine the necessary reaction time.
Formation of Multiple Products/Low Selectivity 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents.1. Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. 2. Carefully control the stoichiometry of nitric acid to sulfuric acid.
Product is a Dark Oil or Tar 1. Reaction temperature was too high, leading to oxidation or decomposition. 2. Starting material was impure.1. Improve cooling and slow down the rate of addition of the nitrating agent. 2. Ensure the purity of the starting trifluoromethylbenzoic acid before use.
Difficulty in Precipitating the Product 1. Insufficient cooling during the quench step. 2. Product has significant solubility in the work-up solution.1. Pour the reaction mixture slowly into a vigorously stirred slurry of ice and water. 2. After quenching, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Data Presentation

Table 1: Predicted and Reported Isomer Distribution in the Nitration of Trifluoromethylbenzoic Acid

Starting MaterialMajor Product(s)Reported/Expected Isomer RatioPotential Side Products
2-(Trifluoromethyl)benzoic Acid4-Nitro-2-(trifluoromethyl)benzoic acidMajor isomer5-Nitro-2-(trifluoromethyl)benzoic acid, Dinitro products
3-(Trifluoromethyl)benzoic Acid5-Nitro-3-(trifluoromethyl)benzoic acidMajor isomerOther mono-nitro isomers, Dinitro products
4-(Trifluoromethyl)benzoic Acid4-Nitro-2-(trifluoromethyl)benzoic acid and 4-Nitro-3-(trifluoromethyl)benzoic acid~2:1Dinitro products

Experimental Protocols

General Protocol for the Nitration of Trifluoromethylbenzoic Acid

Materials:

  • Trifluoromethylbenzoic acid isomer

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add the desired amount of concentrated nitric acid to a pre-cooled (0 °C) flask containing concentrated sulfuric acid. Keep this mixture in an ice bath.

  • Dissolution of Starting Material: In a main reaction flask equipped with a magnetic stirrer and a thermometer, dissolve the trifluoromethylbenzoic acid in concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of trifluoromethylbenzoic acid. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. If the product does not precipitate or if significant product remains in the aqueous layer, perform an extraction with a suitable organic solvent.

  • Purification: Wash the collected solid or the combined organic extracts with water, followed by a saturated sodium bicarbonate solution (to remove acidic impurities), and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products Trifluoromethylbenzoic Acid Trifluoromethylbenzoic Acid Mono-nitrated Isomers Mono-nitrated Isomers Trifluoromethylbenzoic Acid->Mono-nitrated Isomers Desired Reaction Dinitrated Products Dinitrated Products Trifluoromethylbenzoic Acid->Dinitrated Products Side Reaction (Forcing Conditions) Other Side Products Other Side Products Trifluoromethylbenzoic Acid->Other Side Products Side Reaction (e.g., Oxidation) HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Mono-nitrated Isomers HNO3 / H2SO4->Dinitrated Products HNO3 / H2SO4->Other Side Products

Caption: General reaction pathway for the nitration of trifluoromethylbenzoic acid.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Temperature Control Check Temperature Control Low Yield->Check Temperature Control High Temp? Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Old Reagents? Optimize Work-up Optimize Work-up Low Yield->Optimize Work-up Product Loss? Monitor Reaction Progress Monitor Reaction Progress Low Yield->Monitor Reaction Progress Incomplete? Successful Nitration Successful Nitration Check Temperature Control->Successful Nitration Check Reagent Quality->Successful Nitration Optimize Work-up->Successful Nitration Monitor Reaction Progress->Successful Nitration

Caption: A troubleshooting workflow for addressing low yields in nitration reactions.

References

troubleshooting low yield in nitration of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction of a substituted benzoic acid is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the nitration of substituted benzoic acids can be attributed to several factors. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring, making the reaction slower than the nitration of benzene.[1][2][3] Key areas to investigate include:

  • Reaction Temperature: The temperature is a critical parameter. If it's too high, it can lead to side reactions and the formation of dinitro compounds.[4][5] Conversely, a temperature that is too low might result in an incomplete reaction.[4]

  • Rate of Addition of Nitrating Agent: The nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and dropwise to control the reaction temperature and minimize side reactions.[4]

  • Purity of Starting Materials: Impurities in the starting benzoic acid derivative can interfere with the reaction.[4]

  • Acid Concentration: The use of concentrated nitric and sulfuric acids is crucial for generating a sufficient concentration of the nitronium ion (NO₂⁺), which is the active electrophile.[1] Using dilute acids will lead to significantly lower yields.[1]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

The formation of multiple products is a common challenge, especially when the benzoic acid has other substituents.[4] The carboxylic acid group is a meta-director, while other substituents can be ortho-, para-, or meta-directing, leading to a mixture of isomers.[2][4] To enhance the selectivity for the desired isomer:

  • Control Reaction Temperature: Maintaining a low and consistent temperature, often between 0-15°C, can favor the formation of the thermodynamically more stable product.[4][5]

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acids is common, the ratio can be optimized to improve selectivity.[4]

  • Steric Hindrance: The presence of bulky substituents can sterically hinder certain positions, influencing the regioselectivity.

Q3: How can I prevent the formation of dinitrated or other over-nitrated byproducts?

Over-nitration is a common side reaction, particularly with benzoic acids that also contain activating groups.[1][6] To minimize this:

  • Control Stoichiometry: Use a slight molar excess of the nitrating agent. A common ratio is 1.1 to 1.3 molar equivalents of nitric acid to your substrate.[7]

  • Lower the Temperature: Performing the reaction at or below 0-5°C can reduce the rate of the second nitration.[7]

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.[7]

  • Use Milder Nitrating Agents: For highly activated systems, consider using milder nitrating agents, such as nitric acid in acetic acid.[7]

Q4: My final product is difficult to purify. What are the recommended purification methods?

The most common method for purifying nitrobenzoic acids is recrystallization.[4] Key considerations for effective purification include:

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a suitable choice.[4]

  • Cooling Rate: Allow the hot solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[4]

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove residual impurities.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the nitration of substituted benzoic acids.

Problem: Low or No Yield
Possible Cause Recommended Solution
Insufficiently Strong Nitrating Conditions Ensure the use of concentrated nitric and sulfuric acids. Dilute acids will not generate enough of the active nitronium ion electrophile.[1]
Reaction Temperature Too Low While low temperatures are generally favored, an excessively low temperature may significantly slow down the reaction rate, leading to an incomplete reaction.[4] Cautiously increase the temperature, monitoring for side product formation.
Reaction Temperature Too High High temperatures can lead to decomposition of the starting material or product and promote side reactions like dinitration.[1][5] Maintain a consistently low temperature, typically between 0-15°C.[4]
Poor Quality Starting Material Ensure the substituted benzoic acid is pure and dry.[4][5] Impurities can inhibit the reaction or lead to undesired byproducts.
Inefficient Work-up Procedure The product, m-nitrobenzoic acid, is typically isolated by precipitation in cold water, followed by filtration and recrystallization.[1] Ensure the precipitation and filtration steps are carried out efficiently to minimize product loss.
Problem: Formation of Incorrect Isomer(s) / Poor Regioselectivity
Possible Cause Recommended Solution
Competing Directing Effects The carboxylic acid group is a meta-director.[1][2] If other substituents are present, their directing effects must be considered. For example, a methyl group is an ortho-, para-director.[4]
Reaction Temperature Too High Higher temperatures can sometimes favor the formation of kinetic products over the more stable thermodynamic products.[5] Lowering the reaction temperature can improve selectivity.
Steric Hindrance Bulky substituents can prevent nitration at adjacent positions. Analyze the structure of your starting material to predict the most likely positions for substitution.

Experimental Protocols

General Protocol for the Nitration of Benzoic Acid

This protocol is a general guideline and may require optimization for specific substituted benzoic acids.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid.[5] For every 1 gram of benzoic acid, a typical ratio is 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃.[5]

  • Reaction Setup: In a separate beaker, dissolve the substituted benzoic acid in concentrated sulfuric acid (e.g., 2.5 mL H₂SO₄ per gram of benzoic acid) while maintaining the temperature at or below 0°C.[5]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the benzoic acid solution, ensuring the reaction temperature does not exceed 5°C.[5]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 10-15 minutes.[5] Monitor the reaction progress by TLC.

  • Quenching and Isolation: Pour the reaction mixture over a slurry of ice and water with vigorous stirring to precipitate the product.[5]

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then recrystallize from a suitable solvent like ethanol.[4][5]

Visual Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Was Reaction Temperature Controlled? (0-15°C) start->check_temp check_acids Were Concentrated Acids Used? check_temp->check_acids Yes solution_temp Action: Maintain Strict Temperature Control check_temp->solution_temp No check_addition Was Nitrating Agent Added Slowly? check_acids->check_addition Yes solution_acids Action: Use Concentrated HNO3 and H2SO4 check_acids->solution_acids No check_purity Was Starting Material Pure? check_addition->check_purity Yes solution_addition Action: Add Nitrating Mixture Dropwise with Cooling check_addition->solution_addition No solution_purity Action: Purify Starting Material Before Reaction check_purity->solution_purity No end Yield Improved check_purity->end Yes solution_temp->end solution_acids->end solution_addition->end solution_purity->end

Caption: Troubleshooting workflow for low reaction yield.

Mechanism of Nitronium Ion Formation

nitronium_ion_formation HNO3 HNO₃ (Nitric Acid) protonated_HNO3 H₂NO₃⁺ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 2 H₂SO₄ (Sulfuric Acid) H2SO4->protonated_HNO3 NO2_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_ion - H₂O H3O_ion H₃O⁺ protonated_HNO3->H3O_ion HSO4_ion 2 HSO₄⁻ protonated_HNO3->HSO4_ion

Caption: Formation of the electrophilic nitronium ion.

Directing Effects on Substituted Benzoic Acid

Caption: Competing directing effects in nitration.

References

Technical Support Center: Enhancing the Solubility of Fluorinated Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble fluorinated compounds in biological assays.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during experimental workflows involving fluorinated compounds.

Question 1: My fluorinated compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

Answer:

This is a frequent challenge as fluorinated compounds, while often soluble in organic solvents like DMSO, can crash out in aqueous environments. Here is a step-by-step troubleshooting approach:

  • Optimize the Dilution Protocol: Instead of a single large dilution, employ a serial dilution method. Prepare a highly concentrated stock in an organic solvent and then perform a series of dilutions into your final assay buffer. This gradual decrease in organic solvent concentration can help maintain compound solubility. When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid mixing.

  • Adjust the Final Organic Solvent Concentration: The final concentration of the organic solvent is critical. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[1] However, some cell lines can tolerate up to 1%. It is crucial to perform a solvent tolerance test by running a control experiment with varying concentrations of your chosen solvent (e.g., DMSO, ethanol) to determine the highest concentration that does not impact your assay's outcome.

  • Consider Alternative Solubilization Strategies: If optimizing the dilution and solvent concentration is insufficient, consider the following:

    • pH Adjustment: For ionizable compounds, altering the pH of the assay buffer can significantly enhance solubility. For basic compounds, lowering the pH may be beneficial, while for acidic compounds, a higher pH might be required. Always ensure the final pH is compatible with your assay.

    • Use of Excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants into your formulation. These should be used at low concentrations (e.g., 0.01-1% v/v for surfactants) and validated to ensure they do not interfere with the assay.[2]

Question 2: I am observing high variability in my assay results. Could this be related to compound solubility?

Answer:

Yes, poor solubility is a common cause of assay variability. If a compound is not fully dissolved, the actual concentration in solution can vary between wells, leading to inconsistent results.

Troubleshooting Workflow for Assay Variability:

G A Inconsistent Assay Results B Visually Inspect for Precipitation A->B D Precipitate Observed? B->D C Centrifuge a Sample of the Final Solution G Quantify Compound Concentration in Supernatant (e.g., by HPLC-UV) C->G E Solubility Issue Confirmed: Implement Enhancement Strategies D->E Yes F No Visible Precipitate D->F No F->C H Concentration Lower Than Expected? G->H H->E Yes I Investigate Other Potential Causes: - Compound Degradation - Assay Interference - Pipetting Errors H->I No

Caption: A logical workflow for troubleshooting variability in biological assays.

Question 3: What are cyclodextrins and how can they improve the solubility of my fluorinated compound?

Answer:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[3] They can encapsulate poorly water-soluble molecules, like many fluorinated compounds, within their cavity, forming an inclusion complex. This complex has a water-soluble exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[3]

Question 4: Can surfactants interfere with my biological assay?

Answer:

Yes, surfactants can interfere with biological assays.[2] For example, they can disrupt cell membranes, denature proteins, or interfere with assay readouts (e.g., fluorescence). It is essential to use the lowest effective concentration and to run appropriate vehicle controls containing the surfactant to assess any potential interference. Non-ionic surfactants like Tween® 80 and Polysorbates are commonly used in biological assays due to their relatively low toxicity.

Quantitative Data on Solubility Enhancement

The following tables summarize the improvement in solubility for specific fluorinated compounds using different enhancement techniques.

Table 1: Solubility Enhancement of Leflunomide using Cyclodextrins

MethodCyclodextrinMolar Ratio (Drug:CD)Fold Increase in SolubilityReference
Kneadingβ-Cyclodextrin1:1~7.5[2]
Freeze-DryingHydroxypropyl-β-cyclodextrin1:2-[4]

Note: The original solubility of Leflunomide is approximately 2.4 mg/100ml.[2]

Table 2: Solubility Enhancement of Celecoxib using Surfactants and Co-solvents

MethodExcipientConcentrationFold Increase in SolubilityReference
Solid DispersionCremophor RH401:0.5 (Drug:Surfactant)~717[5]
Solidified SurfactantTween 80 with Fujicalin ST-~74[6]
Co-solventN-methyl-2-pyrrolidone (NMP)Neat NMP>62,700 (compared to water)[7][8]
Co-solventEthanol:PBS (pH 7.2)1:4-[9]

Note: The aqueous solubility of Celecoxib is <5 µg/mL.[7]

Table 3: General Recommendations for DMSO Concentration in Cell-Based Assays

Final DMSO ConcentrationGeneral ObservationsRecommendationsReferences
< 0.1%Generally considered safe with minimal effects.Recommended for sensitive primary cells and long-term exposure studies.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.A common and generally safe range for many in vitro assays.[10]
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation may be observed in some cell lines.Use with caution and only for short-term exposure in robust cell lines.
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.Generally considered toxic and should be avoided.

Experimental Protocols

This section provides detailed methodologies for key experiments related to solubility enhancement.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol details the determination of the equilibrium solubility of a compound in an aqueous buffer.[5][11][12][13][14]

Materials:

  • Test compound (solid form)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let any undissolved particles settle.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Preparation of a Solid Dispersion of a Fluorinated Compound by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a poorly water-soluble fluorinated drug.[15][16][17]

Materials:

  • Fluorinated active pharmaceutical ingredient (API)

  • A hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®)

  • A common volatile solvent that dissolves both the API and the carrier (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or spray dryer

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve the fluorinated API and the polymer carrier in the chosen common solvent in a flask.

  • Continue stirring until a clear solution is formed.

  • Evaporate the solvent using a rotary evaporator under reduced pressure or by using a spray dryer.

  • Collect the resulting solid dispersion.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a typical workflow for addressing the poor solubility of a fluorinated compound for use in a biological assay.

G A Start: Poorly Soluble Fluorinated Compound B Prepare High Concentration Stock in Organic Solvent (e.g., DMSO) A->B C Initial Test: Dilute into Aqueous Assay Buffer B->C D Precipitation Observed? C->D E Solubility Acceptable Proceed with Assay D->E No F Optimize Dilution Protocol (e.g., Serial Dilution, Vigorous Mixing) D->F Yes G Re-evaluate Solubility F->G H Still Precipitates? G->H H->E No I Incorporate Solubilizing Excipients H->I Yes J Option 1: Use Co-solvents (e.g., Ethanol, PEG) I->J K Option 2: Use Cyclodextrins (e.g., HP-β-CD) I->K L Option 3: Use Surfactants (e.g., Tween 80) I->L M Validate Excipient Compatibility with Assay (Vehicle Controls) J->M K->M L->M N Final Formulation Optimized M->N

Caption: A workflow for enhancing the solubility of fluorinated compounds.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial in both embryonic development and cancer, and its modulation by fluorinated compounds like 5-fluorouracil is an area of active research.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activates Axin Axin LRP5_6->Axin Inhibits Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: A simplified diagram of the canonical Wnt signaling pathway.

References

Technical Support Center: Halogen Exchange (HALEX) Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Halogen Exchange (HALEX) Fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the HALEX reaction and why is it used?

A1: The Halogen Exchange (HALEX) reaction is a nucleophilic aromatic substitution (SNAr) process used to introduce fluorine into molecules. It involves the displacement of a halogen (typically chlorine or bromine) on an electron-deficient aromatic or heteroaromatic ring with a fluoride anion.[1] This method is widely employed in the synthesis of pharmaceuticals and agrochemicals because the introduction of fluorine can significantly enhance a molecule's biological activity.[2]

Q2: My HALEX reaction has a low or no yield. What are the most common causes?

A2: Low yields in HALEX reactions can often be attributed to several key factors:

  • Inactive Fluoride Source: The fluoride salt (e.g., KF, CsF) is highly sensitive to moisture. Absorbed water can hydrate the fluoride ion, drastically reducing its nucleophilicity.[3][4]

  • Poor Solubility of Fluoride Salt: Alkali metal fluorides have low solubility in the aprotic polar solvents typically used for HALEX reactions.[1][5]

  • Sub-optimal Reaction Temperature: These reactions often require high temperatures (frequently 200-300°C) to proceed effectively.[1][6] However, excessively high temperatures can lead to decomposition of the starting material or product.[4][6]

  • Presence of Water in the Reaction: Even trace amounts of water can deactivate the fluoride source and lead to side reactions, such as the formation of phenolic byproducts.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in dissolving reactants and facilitating the reaction. Dipolar aprotic solvents like DMSO, DMF, and sulfolane are standard choices.[1][7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your HALEX fluorination experiments.

Problem 1: Low Conversion of Starting Material
Possible Cause Troubleshooting & Optimization
Moisture in the Fluoride Salt The fluorinating power of potassium fluoride is significantly impacted by its physical form and dryness. Spray-dried KF is preferred due to its higher surface area and reactivity compared to calcined KF.[5][8] Ensure your fluoride salt is rigorously dried before use. Consider preparing fresh spray-dried KF or purchasing from a reliable supplier.[9][10][11][12]
Inefficient Fluoride Source Cesium fluoride (CsF) is more reactive and soluble than potassium fluoride (KF) but is also more expensive.[13] For less reactive substrates, switching to CsF or using a combination of KF and a phase-transfer catalyst can improve yields.
Insufficient Temperature HALEX reactions are often performed at elevated temperatures.[1] If you observe low conversion, consider incrementally increasing the reaction temperature. However, be mindful of potential decomposition.[4]
Poor Solubility To enhance the solubility of the fluoride salt, a phase-transfer catalyst (PTC) is often employed.[1] Common PTCs include quaternary ammonium or phosphonium salts and crown ethers.[6] Tetramethylammonium chloride (TMAC) has been shown to be an effective PTC, provided the amount of water is controlled.[14][15]
Problem 2: Formation of Side Products
Possible Cause Troubleshooting & Optimization
Hydrolysis The formation of hydroxy-aromatic compounds (phenols) is a common side reaction caused by the presence of water reacting with the substrate or the activated intermediate. Ensure all reagents and solvents are anhydrous. The use of molecular sieves can help to scavenge trace amounts of water.
Elimination Reactions In reactions with secondary alkyl halides, elimination can be a significant competing reaction, leading to the formation of olefins.[16] The choice of solvent can influence the ratio of substitution to elimination.[17]
Solvent Degradation Some polar aprotic solvents can be unstable at the high temperatures required for HALEX reactions, leading to impurities. For example, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. Consider using a more thermally stable solvent like sulfolane or diphenyl sulfone.[18]
Defluorination The product itself can undergo defluorination, especially under harsh reaction conditions.[18] This can be a radical-mediated process. The addition of a radical scavenger, such as 2,2′-dinitrobiphenyl, may suppress this side reaction.[18]

Data Presentation

Table 1: Comparison of Fluoride Sources in HALEX Reactions

Fluoride SourceRelative ReactivityKey AdvantagesKey Disadvantages
KF ModerateLow cost, readily available.[13]Low solubility, hygroscopic.[5]
Spray-Dried KF HighHigh surface area, more reactive than calcined KF.[5][8]Requires careful preparation and handling to maintain anhydrous conditions.[19]
CsF HighMore soluble and reactive than KF.[1][13]Higher cost.[13]
TBAF Very HighHighly soluble in organic solvents.Thermally unstable, can be a source of side reactions.

Table 2: Effect of Solvents on HALEX Reaction Yields

The following table shows the yield of 4-fluoronitrobenzene from the reaction of p-nitrochlorobenzene with anhydrous potassium fluoride in different solvents.

SolventYield (%)
DMSO 91
Sulfolane 80
DMF 76
Data adapted from comparative studies which highlight that DMSO can provide significantly higher yields in certain HALEX reactions.[2]

Experimental Protocols

Protocol 1: Preparation of Spray-Dried Potassium Fluoride

This protocol describes a general method for preparing highly active, spray-dried potassium fluoride.

Materials:

  • Potassium fluoride (KF)

  • Deionized water

  • Spray dryer apparatus

Procedure:

  • Prepare a concentrated aqueous solution of potassium fluoride. A concentration of around 38% KF is often used.[19]

  • The spray dryer should be preheated. A typical inlet temperature is around 350°C.[19]

  • The KF solution is fed into the spray dryer.

  • The atomized droplets are rapidly dried by the hot air, resulting in fine, hollow particles of anhydrous KF.[19]

  • The resulting spray-dried KF should be stored in a desiccator under an inert atmosphere to prevent moisture absorption.

Protocol 2: General Procedure for a HALEX Reaction with a Phase-Transfer Catalyst

This protocol outlines a typical setup for a HALEX fluorination using a phase-transfer catalyst.

Materials:

  • Aryl chloride/bromide substrate

  • Anhydrous spray-dried potassium fluoride (2-3 equivalents)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 5-10 mol%)

  • Anhydrous polar aprotic solvent (e.g., sulfolane, DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the anhydrous spray-dried potassium fluoride and the phase-transfer catalyst.

  • Add the anhydrous solvent and stir the suspension.

  • Add the aryl chloride/bromide substrate to the mixture.

  • Heat the reaction mixture to the desired temperature (typically between 150-220°C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a suitable solvent.

  • The filtrate is then subjected to a standard aqueous work-up and the product is purified by distillation or chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in HALEX Reactions

The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues in HALEX fluorination reactions.

HALEX_Troubleshooting Start Low or No Product Yield Check_Reagents 1. Verify Reagent Activity & Purity Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Side_Products 3. Analyze for Side Products Start->Check_Side_Products Moisture Is Fluoride Source Anhydrous? Check_Reagents->Moisture Focus on Fluoride Source Temp Is Temperature Optimal? Check_Conditions->Temp Hydrolysis Hydrolysis Products Detected? Check_Side_Products->Hydrolysis Dry_KF Action: Use Spray-Dried KF. Ensure rigorous drying. Moisture->Dry_KF No PTC Is Fluoride Soluble? Moisture->PTC Yes Dry_KF->Check_Conditions PTC->Check_Conditions Yes Add_PTC Action: Add Phase-Transfer Catalyst (e.g., TMAC). PTC->Add_PTC No Add_PTC->Check_Conditions Increase_Temp Action: Incrementally increase temperature. Temp->Increase_Temp Too Low Solvent Is Solvent Appropriate? Temp->Solvent Yes / Optimal Increase_Temp->Check_Side_Products Solvent->Check_Side_Products Yes Change_Solvent Action: Screen alternative solvents (e.g., Sulfolane, DMSO). Solvent->Change_Solvent No Change_Solvent->Check_Side_Products Anhydrous Action: Ensure strictly anhydrous conditions. Hydrolysis->Anhydrous Yes Success Reaction Optimized Hydrolysis->Success No Anhydrous->Success

Caption: Troubleshooting workflow for low yield in HALEX reactions.

Key Parameter Relationships in HALEX Reactions

This diagram shows the interconnectedness of key parameters that influence the outcome of a HALEX reaction.

HALEX_Parameters Yield Reaction Yield Substrate Substrate (Electron Withdrawing Groups) Substrate->Yield activates Fluoride Fluoride Source (KF, CsF) Fluoride->Yield influences Solvent Solvent (Aprotic, Polar) Solvent->Yield influences Solvent->Fluoride solubilizes Catalyst Phase-Transfer Catalyst Catalyst->Yield enhances Catalyst->Fluoride solubilizes Temperature Temperature Temperature->Yield influences Side_Reactions Side Reactions (Hydrolysis, Elimination) Temperature->Side_Reactions can increase Water Water Content Water->Yield decreases Water->Side_Reactions promotes Side_Reactions->Yield decreases

Caption: Key parameter relationships in HALEX fluorination reactions.

References

stability testing of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Temperature: Higher temperatures typically accelerate chemical degradation.[1]

  • pH: The compound's stability can be pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis or other degradation reactions.[2][3]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. Nitroaromatic compounds are known to be potentially photosensitive.[1][2][3]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[1][2]

  • Solvent Type: The choice of solvent can significantly impact stability. Protic solvents (e.g., water, methanol, ethanol) may participate in degradation reactions, while aprotic solvents (e.g., acetonitrile, DMSO) might offer better stability. The solubility in different solvents will also be a key consideration.[4][5]

Q2: What are the expected degradation pathways for this compound?

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[6][7]

  • Hydrolysis of the carboxylic acid group: Although generally stable, under certain pH and temperature conditions, the carboxylic acid group could potentially undergo reactions.

  • Nucleophilic aromatic substitution: The fluorine atoms on the aromatic ring are electron-withdrawing and could be susceptible to nucleophilic substitution, especially under basic conditions.

  • Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to light.[3]

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies of small molecules.[8][9][10][11] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[10][12][13] Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.[8]

  • UV-Vis Spectroscopy: To detect changes in the absorption spectra which may indicate degradation.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause Recommended Solution
Rapid degradation of the compound in all tested solvents. The compound may be inherently unstable under the initial experimental conditions.- Re-evaluate the stress conditions (e.g., lower the temperature, protect from light).- Consider using aprotic solvents if protic solvents were initially used.- Ensure the starting material is pure.
Inconsistent or irreproducible stability data. - Issues with sample preparation or storage.- Problems with the analytical method.- Ensure accurate and consistent preparation of stock and working solutions.- Use validated stability chambers for controlled temperature and humidity.[14]- Verify the robustness and suitability of the analytical method.[12]
Appearance of unknown peaks in the chromatogram. Formation of degradation products.- Use LC-MS to identify the mass of the unknown peaks and propose potential structures.- Perform forced degradation studies under more controlled conditions to isolate and characterize the degradants.[2]
No degradation observed under stress conditions. The stress conditions may not be harsh enough.- Increase the temperature, use more extreme pH values, or increase the intensity of the light source.[3]- Extend the duration of the study.
Precipitation of the compound during the study. The solubility of the compound or its degradants is exceeded under the storage conditions.- Lower the initial concentration of the compound.- Use a co-solvent to improve solubility.- Evaluate the solubility of the compound at different temperatures.

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][15]

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

2. Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Dimethyl sulfoxide (DMSO)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system

  • pH meter

  • Photostability chamber

  • Oven

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective solvent to a final concentration of 0.1 mg/mL.

4. Stress Conditions:

  • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Store at 60°C for 24, 48, and 72 hours.

  • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24, 48, and 72 hours. Neutralize the samples with an equivalent amount of acid before analysis.[2]

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature for 24, 48, and 72 hours, protected from light.

  • Thermal Degradation: Store the sample solution (in a suitable solvent) at 80°C for 24, 48, and 72 hours, protected from light.[2]

  • Photolytic Degradation: Expose the sample solution to a light source according to ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.

5. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and any major degradation products.

  • Analyze samples showing significant degradation by LC-MS to identify the degradation products.

Data Presentation

Quantitative data from stability studies should be summarized in clear and well-structured tables.

Table 1: Example of Stability Data for this compound in Methanol at 40°C

Time (days)Assay (%) of Parent Compound% of Degradant 1% of Degradant 2Total Impurities (%)
099.8< 0.05< 0.05< 0.1
798.50.80.21.0
1497.11.50.52.0
3094.23.21.14.3

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDuration% DegradationMajor Degradants Formed
0.1 M HCl, 60°C72 h5.2Degradant A, Degradant B
0.1 M NaOH, 60°C72 h15.8Degradant C, Degradant D
3% H₂O₂, RT72 h8.1Degradant E
80°C72 h3.5Degradant A
Photolytic (ICH Q1B)-12.3Degradant F, Degradant G

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Stock Solution (1 mg/mL) Working Working Solutions (0.1 mg/mL) Stock->Working Acid Acidic (0.1M HCl, 60°C) Base Basic (0.1M NaOH, 60°C) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B) HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Identification HPLC->LCMS If significant degradation Data Data Tabulation LCMS->Data Report Stability Report Data->Report

Caption: Forced degradation experimental workflow.

Troubleshooting Logic

G Start Inconsistent Stability Data CheckPrep Review Sample Preparation & Storage Start->CheckPrep PrepOK Preparation & Storage OK CheckPrep->PrepOK Yes PrepIssue Identify and Correct Preparation/Storage Issue CheckPrep->PrepIssue No CheckMethod Evaluate Analytical Method Robustness MethodOK Method is Robust CheckMethod->MethodOK Yes MethodIssue Re-develop/ Re-validate Method CheckMethod->MethodIssue No PrepOK->CheckMethod End Consistent Data MethodOK->End PrepIssue->Start MethodIssue->Start

Caption: Troubleshooting logic for inconsistent data.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into benzoic acid derivatives is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can significantly influence lipophilicity, metabolic stability, acidity (pKa), and binding interactions with biological targets.[1] This guide provides a comparative analysis of fluorinated benzoic acid derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts, supported by experimental data and detailed methodologies.

Physicochemical Properties of Fluorinated Benzoic Acids

The position of the fluorine atom on the benzoic acid ring plays a crucial role in determining its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. A key property influenced by fluorination is the acidity of the carboxylic acid group. The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, leading to an increase in acidity (a lower pKa value) compared to unsubstituted benzoic acid.[2]

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic AcidBenzoic Acid (for comparison)
Molecular Weight ( g/mol ) 140.11140.11140.11[3]122.12
Melting Point (°C) 122-125[2]122-125[4]182-184122.4
pKa (at 25°C) 3.27[2]3.86~3.94.20
logP (Octanol/Water) 1.856[2]1.871.861.87
Water Solubility Slightly soluble[2]Very soluble[4]Very slightly soluble in cold water, freely soluble in hot waterSparingly soluble
Biological Activities of Fluorinated Benzoic Acid Derivatives

The incorporation of fluorine can enhance the biological activity of benzoic acid derivatives, leading to potent antimicrobial, anticancer, and enzyme inhibitory effects. The SAR is highly dependent on the position of the fluorine atom and the presence of other substituents.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3,4-Dichloro derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acidStaphylococci strains0.5[6]
3,5-Dichloro derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acidEnterococci strains4[6]
Benzoic AcidEscherichia coli O1571000[5]

Note: The table includes non-fluorinated derivatives for comparison of potency.

Numerous substituted benzoic acid derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.[7]

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancer (HeLa)17.84[5][7]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativesMCF-715.6 - 18.7[7]
Acrylamide–PABA analog 4jMCF-71.83[7]
Acrylamide–PABA analog 4aMCF-72.99[7]

Note: The provided data primarily focuses on non-fluorinated benzoic acid derivatives. The SAR suggests that modifications to the benzoic acid scaffold can lead to potent anticancer agents.

Benzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, derivatives of 2-morpholinobenzoic acid have been studied as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[8] SAR studies on these related compounds suggest that halogen substitution, including fluorine, on an N-benzyl ring can influence both enzyme inhibition and antiproliferative potency.[8] The favorable effect of a 3-fluoro substituent on the N-benzyl ring in the 2-morpholinobenzoic acid series suggests that a fluorine at the 3-position of the core benzoic acid ring could be a beneficial modification.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in the context of evaluating benzoic acid derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized inoculum of test microorganism A1 Inoculate each well with the standardized microorganism suspension P1->A1 P2 Perform serial dilutions of fluorinated benzoic acid derivatives in a 96-well microtiter plate P2->A1 A2 Incubate plates at an appropriate temperature and duration A1->A2 D1 Visually assess for microbial growth (turbidity) A2->D1 D2 Determine MIC: lowest concentration with no visible growth D1->D2

Workflow for MIC Determination.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.[7]

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in the broth medium directly in the wells of a microtiter plate.[7]

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.[7] Controls should include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[5]

  • Incubation: The plates are incubated at a temperature and for a duration appropriate for the specific microorganism.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis C1 Seed cancer cells into 96-well plates C2 Incubate for 24 hours to allow for cell attachment C1->C2 T1 Treat cells with various concentrations of fluorinated benzoic acid derivatives C2->T1 T2 Incubate for a specified period (e.g., 24, 48, or 72 hours) T1->T2 M1 Add MTT solution to each well and incubate for 3-4 hours T2->M1 M2 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals M1->M2 M3 Measure absorbance using a microplate reader M2->M3 A1 Calculate percentage of cell viability M3->A1 A2 Determine IC50 value A1->A2

Workflow for MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.[7]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Determination: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from a dose-response curve.[7]

Signaling Pathways and Molecular Interactions

While the provided search results do not offer a detailed signaling pathway modulated by simple fluorinated benzoic acids, they do allude to the general mechanisms by which such compounds can exert their effects. The interaction of a ligand (such as a fluorinated benzoic acid derivative) with a biological target (like an enzyme or receptor) is governed by its structural and electronic properties.

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_activity Biological Activity S1 Fluorinated Benzoic Acid Derivative P1 Acidity (pKa) S1->P1 P2 Lipophilicity (logP) S1->P2 P3 Electronic Effects S1->P3 P4 Metabolic Stability S1->P4 I1 Binding to Target (Enzyme/Receptor) P1->I1 P2->I1 P3->I1 P4->I1 A1 Antimicrobial I1->A1 A2 Anticancer I1->A2 A3 Enzyme Inhibition I1->A3

Logical Flow of Structure to Activity.

The logical relationship illustrates that the specific chemical structure of a fluorinated benzoic acid derivative dictates its physicochemical properties. These properties, in turn, determine how the molecule interacts with biological targets, ultimately defining its specific biological activity. The strategic placement of fluorine atoms can enhance these interactions, leading to improved therapeutic potential.[1] Future research should focus on synthesizing and evaluating a broader range of these derivatives to establish more precise SAR and to identify lead compounds for further development.

References

A Comparative Guide to the Validation of HPLC Methods for Quantifying Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluorinated benzoic acids is critical in various fields, including environmental monitoring, pharmaceutical development, and tracer studies in geothermal and oil well applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. This guide provides an objective comparison of HPLC methods with other analytical techniques, supported by experimental data, to aid in method selection and validation.

Comparison of Analytical Methods

The choice of an analytical method for quantifying fluorinated benzoic acids depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are common techniques employed.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1]A high-resolution version of HPLC coupled with highly sensitive and selective mass spectrometry detection.[2]
Linearity Range 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[1]Wide dynamic range, capable of trace-level analysis.[1]0.0488 - 10,000 ppb (r² = 0.991-0.999)[2]
Precision (%RSD) < 2% (Repeatability), < 15% (Intermediate Precision)[1]Typically < 15%[1]Not explicitly stated, but excellent reproducibility is claimed.[2]
Accuracy (% Recovery) 98 - 102%[1]71 - 94%[3][4]Quantitative (>90%) for 16 out of 19 analytes tested.[5]
Limit of Detection (LOD) Low ng/mL range[1]As low as 6-44 ng/L with pre-concentration.[1][4]0.01 - 0.05 ng/mL[5]
Limit of Quantitation (LOQ) Mid-to-high ng/mL range[1]As low as the low ng/L range with pre-concentration.[1]0.09 - 14.1 ppb, depending on the analyte.[2]
Sample Preparation Simple dissolution in a suitable solvent.[1]Often requires derivatization to increase volatility; Solid-Phase Extraction (SPE) may be needed for trace analysis.[1][3]SPE for preconcentration and salt elimination from complex matrices.[5]
Analysis Time Typically 5-15 minutes per sample.[1]Can be longer due to sample preparation and chromatographic run times.[1]Under 4 minutes for 14 analytes.[2]
Advantages Robust, reliable, and widely available.[1]High sensitivity for trace analysis.[3]High sensitivity, selectivity, and rapid analysis time.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

HPLC-UV Method for 2-Fluorobenzoic Acid

This method is suitable for the routine quantification of 2-Fluorobenzoic acid.[1]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[6]

    • B: Acetonitrile[6]

  • Gradient:

    Time (min) %A %B
    0 95 5
    10 5 95
    15 5 95
    15.1 95 5

    | 20 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Detection: UV at 230 nm and 274 nm[6]

  • Injection Volume: 10 µL[6]

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)[6]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Fluorobenzoic acid reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[1]

  • Sample Solution: Dissolve the sample containing 2-Fluorobenzoic acid in the mobile phase to achieve a concentration within the calibration range.[1]

GC-MS Method for 3-Fluorobenzoic Acid

This method is ideal for the trace-level quantification of 3-Fluorobenzoic acid, especially in complex matrices like water samples.[3]

Sample Preparation (including Derivatization):

  • Solid-Phase Extraction (for trace analysis): Condition a hydrophilic-lipophilic-balanced reversed-phase SPE cartridge.[3] Acidify the water sample and pass it through the SPE cartridge.[3] Elute the fluorobenzoic acids with a suitable solvent.[3]

  • Derivatization: Evaporate the eluate to dryness.[3] Add BF₃-methanol to the residue and heat at 64°C for 24 hours to form the methyl esters of the fluorobenzoic acids.[3]

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC or equivalent[3]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[3]

  • Injector Temperature: 250°C[3]

  • Oven Temperature Program: Start at 50°C (hold for 2 minutes), then ramp to 280°C at 10°C/min.[3]

  • Carrier Gas: Helium at a constant flow rate[3]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent[3]

  • Ionization Mode: Electron Ionization (EI)[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[3]

UHPLC-MS/MS Method for a Suite of Fluorobenzoic Acids

This method allows for the rapid and sensitive analysis of multiple fluorinated benzoic acids.[2]

  • UHPLC System: PerkinElmer UHPLC System or equivalent[2]

  • Mass Spectrometer: PerkinElmer QSight® 220 MS/MS detector or equivalent[2]

  • Column: Restek® Force 3.0 x 50 mm C18, 1.8 µm[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Analysis Time: 4 minutes[2]

  • Injection Volume: 3 μL[2]

  • Ionization Mode: ESI, Negative[2]

  • Source Temperature: 410 °C[2]

Standard Preparation:

  • Stock Solutions (1000 ppm): Prepare individual stock solutions of each fluorobenzoic acid in water:acetonitrile (7:3 v/v).[2]

  • Calibration Standards: Prepare a mixed standard solution from the individual stocks and perform serial dilutions to create a range of calibrants (e.g., 0.0488-10,000 ppb).[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the validation of an HPLC method for quantifying fluorinated benzoic acids.

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation Phase cluster_reporting Reporting Phase A Method Development & Optimization B Standard & Sample Preparation A->B Defines protocol C HPLC System Suitability B->C Provides samples D Chromatographic Separation C->D Confirms system readiness E Specificity D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I Limit of Detection (LOD) D->I J Limit of Quantitation (LOQ) D->J K Robustness D->K L Data Analysis & Interpretation M Validation Report Generation L->M Summarizes findings

Caption: Workflow for HPLC method validation of fluorinated benzoic acids.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitrobenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated nitrobenzoic acids, focusing on their physicochemical properties, biological implications, and metabolic profiles. By presenting key experimental data and detailed methodologies, this document serves as a comprehensive resource for understanding the nuanced effects of fluorination on this important chemical scaffold.

The introduction of fluorine into a molecule can dramatically alter its properties, a strategy frequently employed to optimize drug candidates. When applied to the nitrobenzoic acid framework, fluorination can influence acidity, lipophilicity, metabolic stability, and biological activity. This guide will use 3-nitrobenzoic acid as the non-fluorinated comparator and 4-fluoro-3-nitrobenzoic acid as its fluorinated counterpart to illustrate these differences.

Physicochemical Properties: A Quantitative Comparison

The addition of a fluorine atom to the nitrobenzoic acid structure imparts subtle but significant changes to its fundamental physicochemical properties. These properties are critical in determining a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property3-Nitrobenzoic Acid4-Fluoro-3-nitrobenzoic AcidKey Differences and Implications
Molecular Formula C₇H₅NO₄C₇H₄FNO₄Addition of a fluorine atom.
Molecular Weight 167.12 g/mol 185.11 g/mol Increased molecular weight.
Melting Point 139-141 °C123-126 °CFluorination can disrupt crystal lattice packing, potentially leading to a lower melting point.
pKa 3.46 - 3.47[1][2]~3.54 (Predicted)[2]The strong electron-withdrawing nature of both the nitro group and fluorine influences the acidity. In this specific isomeric arrangement, the predicted pKa of the fluorinated compound is slightly higher, suggesting it is a slightly weaker acid.
logP (Lipophilicity) 1.83~1.9 (Computed)A higher logP value indicates greater lipophilicity. The introduction of fluorine can increase a molecule's ability to cross lipid membranes.
Aqueous Solubility 3.58 g/L at 25 °CInsoluble[1][2]The increased lipophilicity and potential for stronger intermolecular forces in the solid state contribute to the significantly lower aqueous solubility of the fluorinated analog.

Biological Activity and Metabolic Stability: The Impact of Fluorination

Enzyme Inhibition:

Nitrobenzoic acid derivatives have been explored as inhibitors of various enzymes. For instance, the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of anti-inflammatory drugs.[3] While specific IC50 values for 3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid against COX-2 are not published, fluorinated aromatics are a common feature in selective COX-2 inhibitors. The fluorine atom can enhance binding interactions within the enzyme's active site.

Similarly, fatty acid synthase (FASN), an enzyme overexpressed in many cancers, is another promising therapeutic target.[4][5][6] The inhibition of FASN by small molecules is an active area of research, and the inclusion of fluorine can be a strategy to improve the potency and pharmacokinetic properties of FASN inhibitors.

Metabolic Stability:

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By placing a fluorine atom at a site that is susceptible to oxidative metabolism, the metabolic half-life of a compound can be significantly increased. This leads to improved bioavailability and a longer duration of action.

Toxicity Profile

Based on available safety data, both 3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid are classified as irritants.

  • 3-Nitrobenzoic Acid: Can cause skin and eye irritation.[1]

  • 4-Fluoro-3-nitrobenzoic Acid: Irritating to the eyes, respiratory system, and skin.[1]

It is crucial to handle both compounds with appropriate personal protective equipment in a laboratory setting.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparison of these compounds.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant is added.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Nitrobenzoic acid sample

Procedure:

  • Accurately weigh and dissolve a known amount of the nitrobenzoic acid in a known volume of deionized water.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add the 0.1 M NaOH solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme.

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the enzyme mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding the stannous chloride solution.

  • Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of COX-2 activity for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing CYP isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • CYP isoform-specific substrate (e.g., midazolam for CYP3A4)

  • Test compounds (dissolved in DMSO)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the human liver microsomes or recombinant CYP enzymes, phosphate buffer, and the test compound at various concentrations at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the specific substrate.

  • Incubate for a specified time at 37°C.

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the specific substrate.

  • Calculate the percent inhibition of CYP activity for each concentration of the test compound.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the test compound concentration.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison non_fluorinated 3-Nitrobenzoic Acid pka pKa Determination non_fluorinated->pka logp LogP Measurement non_fluorinated->logp solubility Aqueous Solubility Assay non_fluorinated->solubility enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2, FASN) non_fluorinated->enzyme_inhibition metabolic_stability Metabolic Stability Assay (CYP Inhibition) non_fluorinated->metabolic_stability fluorinated 4-Fluoro-3-nitrobenzoic Acid fluorinated->pka fluorinated->logp fluorinated->solubility fluorinated->enzyme_inhibition fluorinated->metabolic_stability comparison Comparative Analysis pka->comparison logp->comparison solubility->comparison enzyme_inhibition->comparison metabolic_stability->comparison AA Arachidonic Acid COX2 COX-2 (Inducible) AA->COX2 Metabolized by PGs Pro-inflammatory Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Leads to Inhibitor Fluorinated Nitrobenzoic Acid (Potential Inhibitor) Inhibitor->COX2 Inhibits Fluorination Fluorination of Nitrobenzoic Acid Increased_Lipophilicity Increased Lipophilicity (logP) Fluorination->Increased_Lipophilicity Altered_Acidity Altered Acidity (pKa) Fluorination->Altered_Acidity Increased_Metabolic_Stability Increased Metabolic Stability Fluorination->Increased_Metabolic_Stability Decreased_Solubility Decreased Aqueous Solubility Increased_Lipophilicity->Decreased_Solubility Enhanced_Activity Potentially Enhanced Biological Activity Increased_Lipophilicity->Enhanced_Activity Improved_PK Improved Pharmacokinetics Increased_Metabolic_Stability->Improved_PK Enhanced_Activity->Improved_PK

References

A Comparative Analysis of the Potential Biological Efficacy of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and nitro groups into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, metabolic stability, and novel mechanisms of action.[1][2] The molecule 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid combines several key pharmacophores: a benzoic acid scaffold, multiple fluorine substituents, a methyl group, and a nitro group. Derivatives of this core structure are of significant interest for their potential therapeutic applications. This guide compares the potential biological activities of such derivatives, drawing parallels from established findings on related chemical classes, and provides standardized protocols for their evaluation.

The trifluoromethyl (-CF3) group, in particular, is known to enhance lipophilicity and metabolic stability, which can improve a drug's pharmacokinetic profile.[1] Nitroaromatic compounds, while sometimes associated with toxicity, are also crucial components of various antimicrobial and anticancer agents.[3][4] This guide will explore potential applications in antibacterial, antifungal, and anticancer research.

Comparative Biological Efficacy: An Illustrative Overview

To contextualize the potential of this compound derivatives, the following table summarizes experimental data from related compound classes. This data is intended to serve as a benchmark for assessing newly synthesized derivatives.

Compound Class/Derivative Target/Organism Activity Metric (e.g., MIC, IC₅₀) Reference Compound/Alternative Activity of Alternative Source
N-(trifluoromethyl)phenyl pyrazole derivativesStaphylococcus aureus (MRSA)MIC: 4-16 µg/mLVancomycinMIC: 1 µg/mL[5]
Trifluoromethyl pyrimidine derivativesBotrytis cinereaInhibition Rate: 50-60% at 50 µg/mLDoxorubicin (for cancer cell lines)IC₅₀: <1 µg/mL[6]
2-Chloro-5-nitrobenzoic acid derivativeE. coliInhibition Zone: 17 mmGentamicinInhibition Zone: 28 mm[3]
Boronic acid-based flutamide-like compoundsLAPC-4 (Prostate Cancer Cell Line)IC₅₀: ~10 µMBicalutamideIC₅₀: ~1 µM[7]
4-Methyl-3-nitrobenzoic acidA549 (Lung Cancer Cell Line)Inhibition of cell migrationN/AN/A[4]

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. Data is illustrative based on related structures.

Experimental Protocols

Detailed and reproducible methodologies are critical for the valid assessment of biological efficacy. Below are standard protocols for key assays.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum (adjusted to 0.5 McFarland standard), test compound, positive control antibiotic (e.g., Gentamicin), negative control (DMSO).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates.

    • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include wells for a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses the effect of a compound on cancer cell viability.

  • Materials: Human cancer cell line (e.g., A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), 96-well plates, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex experimental workflows and biological signaling pathways.

Experimental Workflow: Antibacterial Screening

The following diagram illustrates a typical workflow for screening and characterizing novel antibacterial compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Specificity cluster_2 Phase 3: Safety & Mechanism A Synthesis of Derivatives B Single-Dose Screening A->B Test Compounds C MIC Determination (Broth Microdilution) B->C Active Hits D Bactericidal/Bacteriostatic Assay C->D E Cytotoxicity Assay (e.g., on Human Cells) D->E Potent Compounds F Mechanism of Action Studies D->F G Lead Compound E->G F->G UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAG_enolpyruvate->Peptidoglycan Multiple Steps Derivative Test Compound (Derivative) Derivative->MurA

References

Spectroscopic Comparison of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of constitutional isomers of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid. Understanding the distinct spectral features of each isomer is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in drug discovery and development. The relative positions of the fluoro, methyl, and nitro substituents on the benzoic acid core give rise to unique electronic environments, which are reflected in their respective NMR, IR, and mass spectra.

Comparative Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for various isomers of trifluoro-methyl-nitrobenzoic acid. These predictions are based on the known effects of substituents on the benzene ring and data from similar molecules. The exact values will vary depending on the specific isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data

IsomerPredicted Chemical Shift (δ, ppm) - Aromatic HPredicted Chemical Shift (δ, ppm) - Methyl HPredicted Chemical Shift (δ, ppm) - Carboxylic Acid H
This compound~ 7.5 - 8.5 (singlet or narrow multiplet)~ 2.2 - 2.6 (singlet)~ 10 - 13 (broad singlet)
Positional Isomer Example 1Multiple signals in the ~7.0 - 8.5 range~ 2.1 - 2.5 (singlet)~ 10 - 13 (broad singlet)
Positional Isomer Example 2Multiple signals in the ~7.2 - 8.8 range~ 2.3 - 2.7 (singlet)~ 10 - 13 (broad singlet)

Table 2: Predicted ¹³C NMR Spectroscopic Data

IsomerPredicted Chemical Shift (δ, ppm) - Aromatic CPredicted Chemical Shift (δ, ppm) - Methyl CPredicted Chemical Shift (δ, ppm) - Carboxylic Acid C
This compound~ 110 - 160 (multiple signals, C-F coupling)~ 15 - 25~ 165 - 175
Positional Isomer Example 1~ 115 - 165 (multiple signals, C-F coupling)~ 14 - 24~ 164 - 174
Positional Isomer Example 2~ 112 - 162 (multiple signals, C-F coupling)~ 16 - 26~ 166 - 176

Table 3: Key Infrared (IR) Spectroscopy Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic acid)~ 2500 - 3300Very broad, strong absorption
C=O (Carboxylic acid)~ 1700 - 1725Strong, sharp absorption
C-N (Nitro group)~ 1520 - 1560 (asymmetric)Strong absorption
~ 1340 - 1380 (symmetric)Strong absorption
C-F~ 1000 - 1300Strong to medium absorptions
Aromatic C=C~ 1450 - 1600Multiple medium to weak absorptions

Table 4: Mass Spectrometry (MS) Fragmentation Data

IsomerPredicted m/z of Molecular Ion [M]⁺Key Fragmentation Pathways
This compound247.02Loss of -OH (m/z 230), Loss of -COOH (m/z 202), Loss of -NO₂ (m/z 201), and subsequent fragmentations of the aromatic ring.
Positional Isomer Example 1247.02Variations in fragment ion intensities due to the "ortho effect," potentially leading to unique losses of adjacent groups.
Positional Isomer Example 2247.02Distinct fragmentation patterns based on substituent positions influencing bond strengths and rearrangement possibilities.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is equipped with a probe capable of both ¹H and ¹³C detection.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans are typically required due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is collected.

    • Collect the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is used.

  • Data Acquisition:

    • The sample solution is introduced into the ion source, where molecules are ionized.

    • The ions are then transferred to the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • A full scan mass spectrum is acquired to determine the molecular ion peak.

    • Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

  • Data Processing: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Visualizations

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_comparison Comparative Analysis IsomerA Isomer A NMR NMR Spectroscopy (¹H, ¹³C) IsomerA->NMR IR IR Spectroscopy IsomerA->IR MS Mass Spectrometry IsomerA->MS IsomerB Isomer B IsomerB->NMR IsomerB->IR IsomerB->MS IsomerC Isomer C IsomerC->NMR IsomerC->IR IsomerC->MS ProcessNMR Process NMR Spectra (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Analyze IR Spectra (Functional Groups) IR->ProcessIR ProcessMS Analyze Mass Spectra (Molecular Ion, Fragmentation) MS->ProcessMS CompareData Compare Spectroscopic Data (Tables and Spectra Overlay) ProcessNMR->CompareData ProcessIR->CompareData ProcessMS->CompareData Identify Identify Unique Spectral Features for Each Isomer CompareData->Identify Conclusion Structural Elucidation and Isomer Differentiation Identify->Conclusion

Caption: Workflow for the spectroscopic comparison of chemical isomers.

Isomer_Relationship Logical Relationship of Isomer Properties cluster_spectra Spectroscopic Manifestations A Positional Isomerism (Different substituent positions) B Unique Electronic Environments (Inductive and Resonance Effects) A->B C Distinct Spectroscopic Signatures B->C NMR Different Chemical Shifts and Coupling Patterns (NMR) C->NMR IR Shifts in Vibrational Frequencies (IR) C->IR MS Unique Fragmentation Patterns (MS) C->MS D Unambiguous Isomer Identification NMR->D IR->D MS->D

Caption: Relationship between isomer structure and spectroscopic output.

A Comparative Guide to the Synthesis of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The strategic placement of the nitro and carboxyl groups on the aromatic ring is critical, profoundly influencing the molecule's reactivity and physicochemical properties. The selection of an optimal synthetic route is therefore a crucial decision, impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of the primary synthesis routes, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

High-Level Comparison of Synthesis Strategies

The three principal strategies for synthesizing substituted nitrobenzoic acids are direct nitration of a benzoic acid precursor, oxidation of a nitrotoluene, and multi-step sequences involving the Sandmeyer reaction. Each approach has distinct advantages and is suited for producing different isomers.

FeatureRoute 1: Nitration of Benzoic AcidsRoute 2: Oxidation of NitrotoluenesRoute 3: Sandmeyer Reaction Sequence
Starting Material Substituted Benzoic AcidSubstituted NitrotolueneSubstituted Nitroaniline
Key Transformation Electrophilic Aromatic SubstitutionOxidation of a methyl group to a carboxylic acidDiazotization of an amine, followed by cyanation and hydrolysis
Primary Isomers Primarily meta-isomers due to the meta-directing carboxyl group.[1][2]Ortho- and para-isomers, as starting materials are often more accessible.[3]Versatile; depends on the substitution pattern of the starting aniline.
Typical Reagents HNO₃ / H₂SO₄ (Mixed Acid).[4]Strong oxidants (KMnO₄, Na₂Cr₂O₇) or catalytic air oxidation.[5][6]NaNO₂/H⁺, CuCN, followed by acid/base for hydrolysis.[7][8]
Advantages Direct, often a single step.Utilizes readily available starting materials.[5]Provides access to isomers difficult to synthesize by other routes.
Disadvantages Limited to meta-products unless other directing groups are present.[2] Formation of unwanted isomers is common.[9]Use of stoichiometric heavy metal oxidants can pose environmental concerns.[5] Greener catalytic methods may require specific equipment.[6]Multi-step process, potentially lowering overall yield.

Quantitative Performance Benchmarking

The choice of synthesis route is often dictated by the desired isomer and the acceptable yield and purity. The following tables summarize quantitative data for the synthesis of specific substituted nitrobenzoic acids.

Table 1: Comparison of Synthesis Routes for 2-Nitrobenzoic Acid
ParameterMethod A: Oxidation of 2-NitrotolueneMethod B: Hydrolysis of 2-Nitrobenzonitrile
Starting Material 2-Nitrotoluene2-Nitrobenzonitrile
Key Reagents Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)Strong acid (e.g., H₂SO₄) or base (e.g., NaOH)
Estimated Yield 75-85%[5]80-95%[5]
Advantages Readily available and inexpensive starting material.[5]Can be a cleaner reaction with fewer byproducts.[5]
Disadvantages Potential for side reactions and environmental concerns from heavy metal oxidants.[5]The starting material is generally less accessible and more expensive.[5]
Table 2: Comparison of Synthesis Routes for 5-Methyl-2-nitrobenzoic Acid
ParameterMethod 1: Traditional Mixed Acid NitrationMethod 2: Green Nitration
Starting Material 3-Methylbenzoic acidMethyl 3-methylbenzoate
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / Acetic Anhydride
Desired Product Yield ~50-60%[9]Not specified, but offers higher selectivity[9]
Primary Byproduct Yield ~40-50% (3-Methyl-4-nitrobenzoic acid)[9]Lower than traditional method[9]
Notes Generates a significant amount of the undesired isomer.[9]A more environmentally friendly approach with higher selectivity for the desired 2-nitro isomer.[9]
Table 3: Comparison of Synthesis Routes for 2-Amino-5-nitrobenzoic Acid
ParameterRoute 1: Nitration of N-Acetylanthranilic AcidRoute 2: Oxidation of 5-Nitroisatin
Starting Material N-Acetylanthranilic Acid5-Nitroisatin
Key Reagents Sulfuric acid, Nitric acid, Sodium hydroxideSodium hydroxide, Hydrogen peroxide
Reaction Steps 2 (Nitration, Hydrolysis)[10]1[10]
Overall Yield ~61.2%[10]~76.7%[10]
Reaction Time ~5 hours (3.5h Nitration, 1.5h Hydrolysis)[10]3 hours[10]
Purification Recrystallization from ethanol[10]Filtration and washing[10]

Experimental Protocols

Detailed and reproducible methodologies are essential for successful synthesis. The following protocols are representative of the main synthetic strategies.

Protocol 1: Synthesis of m-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol is based on the electrophilic aromatic substitution of benzoic acid using a mixed acid nitrating agent.[11]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath (0°C or less), slowly add 10 mL of concentrated H₂SO₄ to 6.7 mL of concentrated HNO₃. Keep this mixture cold.

  • Preparation of Reaction Mixture: In a separate large beaker, add 25 mL of concentrated H₂SO₄ and cool to below 0°C. Slowly add 10 g of dry benzoic acid while maintaining the temperature below 5°C. The mixture will become a thick paste.

  • Nitration: Add the cold nitrating mixture dropwise to the benzoic acid paste with vigorous stirring. The temperature must be kept below 5°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes.

  • Isolation: Pour the reaction mixture over a slurry of 100 g of ice and 100 mL of water with vigorous stirring. The product will precipitate.

  • Purification: Filter the solid product using suction filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from 1% aqueous hydrochloric acid to yield m-nitrobenzoic acid.[12]

Protocol 2: Synthesis of p-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene

This protocol describes the oxidation of a methyl group using a strong oxidizing agent, sodium dichromate.[13]

  • Setup: In a 5-L round-bottom flask fitted with a reflux condenser, place 250 g (1.82 moles) of p-nitrotoluene and 750 g of technical sodium dichromate dihydrate.

  • Reaction Initiation: Add 1 L of water to the flask. Through the condenser, slowly add 1 kg (543 mL) of concentrated H₂SO₄. The heat of dilution will melt the nitrotoluene and initiate the oxidation. Add the remaining 750 g (408 mL) of H₂SO₄ gradually to control the vigorous reaction. This step should be performed in a fume hood.

  • Reaction Completion: After all the acid has been added, heat the mixture to a gentle boil for 30 minutes.

  • Isolation: Cool the reaction mixture and add 2 L of water. Filter the crude product through a cloth filter and wash with approximately 1 L of water.

  • Purification: To remove chromium salts, create a slurry of the crude product with 1 L of 5% H₂SO₄ and warm it on a water bath. Cool the mixture and filter again. Dissolve the product in a 5% sodium hydroxide solution, filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.

  • Precipitation: Acidify the filtrate with a strong acid (e.g., sulfuric acid) to precipitate the p-nitrobenzoic acid.[3] Filter the final product, wash with cold water, and dry. The yield is typically 240-250 g (79-82%).[13]

Visualized Synthesis Workflows

Diagrams can clarify complex relationships and workflows, providing an at-a-glance understanding of the synthesis strategies.

G cluster_nitration Route 1: Direct Nitration cluster_oxidation Route 2: Oxidation cluster_sandmeyer Route 3: Sandmeyer Sequence start1 Substituted Benzoic Acid prod1 meta-Nitrobenzoic Acid Derivative start1->prod1 HNO₃ / H₂SO₄ start2 Substituted o/p-Nitrotoluene prod2 o/p-Nitrobenzoic Acid Derivative start2->prod2 [O] (e.g., KMnO₄) start3 Substituted Nitroaniline step1 Diazonium Salt start3->step1 NaNO₂ / H⁺ step2 Nitrobenzonitrile step1->step2 CuCN prod3 Nitrobenzoic Acid Derivative step2->prod3 H₃O⁺ / Heat

Caption: High-level comparison of the three main synthesis routes.

G start 1. Add p-Nitrotoluene & Na₂Cr₂O₇ to Flask add_water 2. Add Water start->add_water add_acid 3. Slowly Add Conc. H₂SO₄ (Exothermic Reaction) add_water->add_acid reflux 4. Heat to Gentle Boil (30 mins) add_acid->reflux cool 5. Cool Reaction Mixture & Dilute with Water reflux->cool filter1 6. Filter Crude Product cool->filter1 wash1 7. Wash with Dilute H₂SO₄ to Remove Cr Salts filter1->wash1 filter2 8. Filter Again wash1->filter2 dissolve 9. Dissolve in NaOH Solution filter2->dissolve filter3 10. Filter to Remove Impurities dissolve->filter3 precipitate 11. Acidify Filtrate to Precipitate Product filter3->precipitate final_filter 12. Filter Final Product, Wash, and Dry precipitate->final_filter

References

A Comparative Guide to Confirming Reaction Product Structure: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical reaction's product is a critical step. This guide provides an objective comparison of X-ray crystallography with two primary spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of small molecule reaction products. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical technique.

The definitive determination of a molecule's three-dimensional structure is paramount for understanding its chemical properties and biological activity. While X-ray crystallography has long been considered the "gold standard" for providing high-resolution structural data, alternative methods like NMR and mass spectrometry offer distinct advantages, particularly in terms of sample requirements and experimental speed. The choice of technique is often dictated by the nature of the sample, the information required, and the available instrumentation.

Performance Comparison: Crystallography vs. Spectroscopy

The selection of an appropriate analytical method for structure confirmation depends on a variety of factors, from the physical state of the sample to the desired level of structural detail. The following table summarizes the key performance metrics for single-crystal X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule analysis.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Type Solid, single crystalLiquid (solution)Liquid, solid, or gas
Sample Amount Typically a single crystal of 50-250 microns in size.[1]1-10 mg for ¹H NMR; 5-50 mg for ¹³C NMR.[2]Micrograms (µg) to nanograms (ng); picomole (pmol) sensitivity is possible.[3]
Analysis Time 6-24 hours for data collection.[4]Minutes for ¹H NMR; 20-60 minutes for ¹³C NMR.[5]Minutes per sample.
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.[6]Connectivity of atoms (2D structure), stereochemistry, dynamic information in solution.[7][8]Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns for substructural information.[9][10]
Resolution Atomic resolution (typically < 1 Å).[6]Provides information about through-bond and through-space atomic interactions.Provides mass-to-charge ratio with high accuracy.
Key Limitation Requires a single, high-quality crystal, which can be difficult to obtain.[11]Lower sensitivity compared to MS; can have overlapping signals in complex molecules.[8]Does not directly provide 3D structural information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed in this guide.

Single-Crystal X-ray Diffraction

This protocol outlines the essential steps for determining the structure of a small molecule from a single crystal.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges, typically between 50 and 250 microns in size.[1]

    • Carefully mount the crystal on a goniometer head, often using a cryo-loop or a glass fiber with a small amount of oil or adhesive.[1]

  • Data Collection:

    • Center the crystal in the X-ray beam of the diffractometer.[12]

    • Perform a preliminary scan to assess the crystal's quality and determine the unit cell parameters.[1]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. This process can take from several hours to a full day.[4]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, this is often achieved using direct methods.[11]

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to best fit the experimental data.

1D and 2D NMR Spectroscopy

The following protocol describes the general steps for acquiring and interpreting NMR spectra to elucidate the structure of a reaction product.

  • Sample Preparation:

    • Dissolve 1-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

    • Ensure the sample is free of any particulate matter by filtering if necessary.

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the different proton environments in the molecule. Key information is derived from chemical shifts, integration (relative number of protons), and signal multiplicity (splitting patterns).[7]

    • Acquire a ¹³C NMR spectrum to identify the different carbon environments.

  • 2D NMR Data Acquisition and Analysis:

    • If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify connected spin systems.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

    • Integrate the information from all spectra to assemble the final molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for analyzing a reaction product using LC-MS.

  • Sample Preparation:

    • Dissolve the crude or purified reaction product in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile or methanol) to a concentration of about 1 mg/mL.[3]

    • Further dilute the sample to a final concentration of 1-10 µg/mL for injection.[3]

  • LC Separation:

    • Inject the sample onto an appropriate HPLC or UHPLC column (e.g., a C18 column for reversed-phase chromatography).

    • Elute the components of the mixture using a solvent gradient to separate the product from starting materials, byproducts, and impurities.

  • MS Detection and Analysis:

    • The eluent from the LC is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for small molecules.

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the eluting compounds. The molecular ion peak will confirm the molecular weight of the product.

    • For further structural information, perform tandem mass spectrometry (MS/MS). In this experiment, the molecular ion of interest is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to deduce structural motifs.

Visualizing the Workflow

To aid in the decision-making process for structure confirmation, the following diagrams illustrate the logical flow of analysis.

structure_confirmation_workflow start Reaction Complete crude_analysis Analyze Crude Reaction Mixture (TLC, LC-MS, or ¹H NMR) start->crude_analysis product_formed Is the desired product present? crude_analysis->product_formed product_formed->start No, optimize reaction purification Purify Product (e.g., Chromatography, Recrystallization) product_formed->purification Yes pure_product Purified Product purification->pure_product structure_known Is the product a known compound? pure_product->structure_known confirm_identity Confirm Identity (¹H NMR, MS) structure_known->confirm_identity Yes novel_compound Novel Compound structure_known->novel_compound No final_structure Unambiguous Structure confirm_identity->final_structure full_elucidation Full Structure Elucidation novel_compound->full_elucidation nmr_ms 1D/2D NMR + HRMS full_elucidation->nmr_ms crystallization Attempt Crystallization full_elucidation->crystallization nmr_ms->final_structure crystal_success Obtain suitable crystals? crystallization->crystal_success crystal_success->nmr_ms No xray Single-Crystal X-ray Diffraction crystal_success->xray Yes xray->final_structure

Caption: Workflow for reaction product structure confirmation.

The diagram above illustrates a typical decision-making process for a chemist after completing a reaction. Initial analysis of the crude mixture determines if the desired product has formed. After purification, if the compound is known, its identity is confirmed using routine spectroscopic methods. For novel compounds, a more rigorous structural elucidation is required, often starting with NMR and high-resolution mass spectrometry (HRMS). If these methods are not sufficient for unambiguous structure determination, or if the absolute stereochemistry needs to be confirmed, X-ray crystallography is the definitive technique, provided that suitable crystals can be obtained.

technique_selection_logic input Need to Confirm Reaction Product Structure question1 Is a 3D structure (absolute stereochemistry) required? input->question1 question2 Can you grow a single crystal? question1->question2 Yes question3 Is the sample a mixture or pure? question1->question3 No xray X-ray Crystallography question2->xray Yes nmr NMR Spectroscopy question2->nmr No, use NMR for relative stereochemistry question3->nmr Pure lcms LC-MS question3->lcms Mixture

Caption: Decision tree for selecting a primary structural analysis technique.

This decision tree provides a simplified guide for choosing an analytical technique based on the specific structural information needed. If a definitive 3D structure, including absolute stereochemistry, is essential, X-ray crystallography is the preferred method, contingent on the ability to grow a suitable crystal. If only the connectivity and relative stereochemistry are needed, or if crystallization is unsuccessful, NMR spectroscopy is the most powerful tool. For the analysis of mixtures or for rapid confirmation of molecular weight, LC-MS is the technique of choice.

References

A Researcher's Guide to In Vitro Assay Development for Screening Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine into drug candidates offers a powerful strategy to enhance pharmacological properties. However, the unique physicochemical characteristics of fluorinated compounds necessitate careful consideration in the design and execution of in-vilabs screening assays. This guide provides a comparative overview of key in vitro assays, supported by experimental data, to aid in the selection of the most appropriate methods for your screening campaign.

The introduction of fluorine can significantly improve a molecule's metabolic stability, binding affinity, and membrane permeability. Consequently, a substantial number of newly approved drugs contain fluorine. This guide will delve into the nuances of screening these compounds, with a focus on biochemical, cell-based, and biophysical assays, particularly highlighting the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Overview of In Vitro Screening Assays

The selection of an appropriate in vitro assay is paramount for the successful identification of promising fluorinated drug candidates. The choice depends on various factors including the nature of the biological target, the desired throughput, and the available resources. Below is a comparative summary of commonly employed assay formats.

Assay TypePrincipleTypical ThroughputCost per Sample (relative)Detectable AffinityKey Considerations for Fluorinated Compounds
¹⁹F NMR Ligand-Observed: Detects changes in the NMR signal of the fluorinated compound upon binding to the target. Protein-Observed: Detects changes in the NMR signal of a fluorine-labeled protein upon ligand binding.Low to Medium (10s-1000s of compounds/day)HighWeak to Moderate (µM to mM)Direct detection of fluorine provides high sensitivity and low background. Can screen mixtures of compounds. Requires specialized equipment and expertise.
Biochemical Assays Measures the activity of a purified enzyme or protein (e.g., kinase, protease).High (1,000s-100,000s of compounds/day)MediumPotent to Moderate (nM to µM)Potential for interference from fluorinated compounds with detection systems (e.g., fluorescence, luminescence). Requires purified, active protein.
Cell-Based Assays Measures a cellular response to the compound (e.g., viability, signaling pathway activation).High (1,000s-100,000s of compounds/day)Low to MediumPotent to Moderate (nM to µM)Provides more physiologically relevant data. Fluorinated compounds' effects on cell permeability and off-target effects can be assessed. Potential for non-specific cytotoxicity.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the analyte to a ligand immobilized on a sensor chip.Medium (100s of compounds/day)HighWeak to Potent (mM to pM)Provides real-time kinetics (kon, koff) and affinity (KD). Potential for non-specific binding of hydrophobic fluorinated compounds to the sensor surface.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target.Low (10s of compounds/day)HighWeak to Potent (mM to nM)Provides a complete thermodynamic profile of the binding interaction. Requires larger amounts of protein and compound.

Experimental Protocols

Ligand-Observed ¹⁹F NMR for Fragment Screening

This protocol outlines a general workflow for identifying fluorinated fragments that bind to a target protein using ligand-observed ¹⁹F NMR.

Materials:

  • Purified target protein (typically 10-50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

  • Fluorinated fragment library (individual compounds or cocktails of 5-10 fragments, each at 100-200 µM).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in the NMR buffer.

    • Prepare stock solutions of the fluorinated fragments in a deuterated solvent (e.g., DMSO-d₆).

    • In an NMR tube, prepare a sample containing the target protein and a single fragment or a cocktail of fragments at their final concentrations.

    • Prepare a reference sample containing only the fragment(s) in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum for both the reference and the protein-containing sample.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the reference and the protein-containing samples.

    • Binding of a fragment to the protein can be identified by:

      • A change in the chemical shift of the fluorine signal.

      • Broadening of the fluorine signal.

      • A decrease in the intensity of the fluorine signal.

  • Hit Validation:

    • Confirm the binding of individual hits from cocktails by testing them individually.

    • Determine the dissociation constant (Kd) by titrating the protein with increasing concentrations of the hit fragment.

ADP-Glo™ Kinase Assay for Fluorinated Inhibitors

This protocol describes a luminescent biochemical assay to determine the IC₅₀ of a fluorinated compound against a specific kinase.

Materials:

  • Purified kinase.

  • Kinase-specific substrate.

  • ATP.

  • Fluorinated inhibitor stock solution (e.g., 10 mM in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating:

    • Perform serial dilutions of the fluorinated inhibitor in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the reaction buffer.

    • Add the kinase/substrate mixture to each well of the assay plate.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Assay for Cellular Viability

This protocol details a colorimetric cell-based assay to assess the cytotoxicity of fluorinated compounds.

Materials:

  • Adherent or suspension cells.

  • Complete cell culture medium.

  • Fluorinated compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear flat-bottom plates.

  • Spectrophotometer capable of reading absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the EC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Workflows and Logical Relationships

To better illustrate the processes involved in screening fluorinated compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening Fragment-Based Screening using ¹⁹F NMR start Start: Fluorinated Fragment Library cocktail_prep Prepare Fragment Cocktails start->cocktail_prep nmr_ref Acquire ¹⁹F NMR Reference Spectra cocktail_prep->nmr_ref protein_add Add Target Protein cocktail_prep->protein_add analysis Spectral Analysis: Chemical Shift, Broadening nmr_ref->analysis nmr_protein Acquire ¹⁹F NMR Spectra with Protein protein_add->nmr_protein nmr_protein->analysis hit_id Identify Primary Hits analysis->hit_id deconvolution Deconvolute Cocktails hit_id->deconvolution hit_validation Validate Individual Hits deconvolution->hit_validation kd_determination Determine Kd (Titration) hit_validation->kd_determination end Validated Hits for Lead Optimization kd_determination->end

Workflow for ¹⁹F NMR-based fragment screening.

assay_selection start Start: Screening Campaign for Fluorinated Compounds target_known Is the molecular target known? start->target_known phenotypic_screen Phenotypic Screen (e.g., Cell Viability Assay) target_known->phenotypic_screen No structural_info Is structural information or weak binding detection a priority? target_known->structural_info Yes target_id Target Identification phenotypic_screen->target_id biochemical_assay Biochemical Assay (e.g., Kinase Assay) target_id->biochemical_assay hts High-Throughput Screen (Biochemical/Cell-Based) biochemical_assay->hts fbd_nmr Fragment-Based Discovery (¹⁹F NMR) structural_info->fbd_nmr Yes structural_info->hts No

Decision tree for selecting an appropriate assay.

Conclusion

The successful screening of fluorinated compounds hinges on the careful selection and optimization of in vitro assays. While traditional biochemical and cell-based assays remain valuable tools, the unique properties of the fluorine atom make ¹⁹F NMR an exceptionally powerful technique, particularly in the context of fragment-based drug discovery. By understanding the principles, advantages, and limitations of each assay type, researchers can design robust screening cascades that efficiently identify and characterize promising fluorinated drug candidates, ultimately accelerating the drug discovery pipeline.

A Comparative Analysis of Ortho, Meta, and Para Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ortho-, meta-, and para- isomers of nitrobenzoic acid. The analysis focuses on their fundamental physicochemical properties, supported by experimental data, to offer insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The position of the nitro group on the benzoic acid ring significantly influences the molecule's physical and chemical characteristics. A summary of key experimental data is presented below.

Table 1: Comparison of Physicochemical Properties

PropertyOrtho-Nitrobenzoic AcidMeta-Nitrobenzoic AcidPara-Nitrobenzoic AcidBenzoic Acid (Reference)
pKa Value 2.17[1]3.45[1]3.44[1]4.20[1]
Melting Point 147-148 °C (297-298 °F)[2]141-143 °C (284-288 °F)[3]242 °C (468 °F)[4][5][6]122.4 °C
Water Solubility < 1 mg/mL at 23 °C[2]Soluble in hot water[3]0.20 mg/mL at 25 °C[4]3.4 g/L at 25 °C

Analysis of Acidity Trends (pKa)

The acidity of the nitrobenzoic acid isomers is the most striking difference among them. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), quantifies this property. A lower pKa indicates a stronger acid.[1][7]

The trend in acidity is: Ortho > Para > Meta > Benzoic Acid .

This trend is governed by a combination of electronic and steric effects originating from the nitro (-NO₂) group.

  • Inductive Effect (-I): The highly electronegative nitro group withdraws electron density from the benzene ring through the sigma bonds. This effect stabilizes the resulting carboxylate anion (conjugate base) after the proton is donated, thereby increasing acidity. The inductive effect is distance-dependent and is strongest at the ortho position.[7][8]

  • Resonance Effect (-M or -R): The nitro group can also withdraw electron density through resonance (mesomeric effect). This delocalization of electrons further stabilizes the carboxylate anion. The resonance effect is only operative when the nitro group is at the ortho or para position and is not effective from the meta position.[1]

  • Ortho-Effect: Ortho-substituted benzoic acids are generally stronger acids than their meta and para counterparts, a phenomenon known as the ortho-effect.[7][9] In o-nitrobenzoic acid, the bulky nitro group forces the carboxylic acid group out of the plane of the benzene ring.[10] This steric inhibition of resonance disrupts the coplanarity between the carboxyl group and the ring, but more importantly, it leads to increased stabilization of the carboxylate anion, significantly boosting acidity.[10][11]

Acidity_Factors cluster_isomers Nitrobenzoic Acid Isomers cluster_effects Governing Electronic & Steric Effects Ortho o-Nitrobenzoic Acid (pKa = 2.17) Inductive Inductive Effect (-I) Electron-withdrawing Ortho->Inductive Strong Resonance Resonance Effect (-M) Electron-withdrawing Ortho->Resonance Strong OrthoEffect Ortho-Effect (Steric Inhibition of Resonance) Ortho->OrthoEffect Dominant Para p-Nitrobenzoic Acid (pKa = 3.44) Para->Inductive Weak Para->Resonance Strong Meta m-Nitrobenzoic Acid (pKa = 3.45) Meta->Inductive Moderate Meta->Resonance Ineffective Titration_Workflow start Start: Calibrate pH Meter prep Prepare 25 mL of 0.01 M Nitrobenzoic Acid Solution start->prep titrate Titrate with 0.1 M NaOH in small increments prep->titrate record Record pH after each addition titrate->record record->titrate Continue until past EP plot Plot pH vs. Volume of NaOH added record->plot determine_ep Identify Equivalence Point (EP) on the titration curve plot->determine_ep determine_pk Find pH at 1/2 EP Volume (pH = pKa) determine_ep->determine_pk end End: pKa Value Obtained determine_pk->end

References

Safety Operating Guide

Navigating the Disposal of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for laboratory safety and environmental compliance. This guide outlines the essential procedures for the safe disposal of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid, a halogenated and nitrated aromatic carboxylic acid.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, including other halogenated and nitrobenzoic acids. It is imperative to consult with your institution's environmental health and safety (EHS) office for specific disposal requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that you are familiar with the potential hazards associated with this class of compounds. Based on analogous compounds, this compound should be handled as a hazardous substance.

Primary Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.

  • Suspected of causing genetic defects, cancer, and reproductive harm.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves.

  • Skin Protection: Wear a lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: If dust may be generated, use a respirator.[3]

In case of exposure, follow standard first-aid measures such as flushing the affected area with water and seeking medical attention.[4]

Quantitative Safety and Disposal Data

The following table summarizes key safety information based on data for similar halogenated and nitrobenzoic acids.

ParameterInformationSource
Chemical Classification Halogenated Nitroaromatic Carboxylic AcidGeneral Chemical Knowledge
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), May cause respiratory irritation (Category 3), Harmful if swallowed (Category 4), Suspected mutagen, carcinogen, and reproductive toxin (Category 2)[1]
Personal Protective Equipment (PPE) Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if dust is present)[2][3]
Spill Cleanup Avoid generating dust. Sweep up solid material and place it in a sealed, labeled container for disposal.[5]
Disposal Container Labeled, sealed, and chemically compatible container for halogenated organic waste.[3]
Disposal Method Engage a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.[3][4]

Experimental Protocol for Disposal

The standard and most secure method for the disposal of this compound is to treat it as hazardous waste and transfer it to a licensed professional waste disposal service. On-site chemical neutralization or degradation is not recommended without a thorough understanding of the potential reactions and byproducts and should only be performed by trained personnel in accordance with all regulations.

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Keep the compound in its original, tightly sealed container.

    • If the original container is compromised, transfer the waste to a new, properly labeled, and chemically resistant container.

    • Store the waste container in a designated, well-ventilated, and locked area away from incompatible materials.[1][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include hazard symbols as appropriate (e.g., irritant, health hazard).

  • Documentation:

    • Maintain a log of the waste, including the chemical name, quantity, and date of accumulation.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.

    • Follow their specific procedures for waste transfer and documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation B Wear Appropriate PPE A->B C Segregate and Contain Waste B->C D Label Container Clearly C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Professional Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound is anticipated to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Standard
Eye/Face ProtectionChemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.European Standard EN 374.[5]
Body ProtectionStandard laboratory coat. A chemical-resistant apron is recommended for larger quantities.---
Respiratory ProtectionFor procedures that may generate dust, use a NIOSH/MSHA-approved respirator or work under a certified chemical fume hood.[6][7]NIOSH/MSHA or European Standard EN 149.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is essential for minimizing risks.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[7][8]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.[6] Do not use compromised equipment.

2. Chemical Handling:

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[5] Do not breathe dust.[9]

  • Dust Minimization: Minimize dust generation and accumulation during handling.[4]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][2] Do not eat, drink, or smoke in the work area.[8]

3. Storage:

  • Container: Keep the container tightly closed.[1]

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and bases.[2][3]

Emergency Procedures

Table 2: First-Aid Measures

Exposure Route Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][10]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, call a physician.[1][3][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][2][10]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if you feel unwell.[2][3]

Disposal Plan

  • Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[3][6]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not mix with other waste.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste.[6]

Safety Workflow

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Inspect & Don PPE B Verify Fume Hood Operation A->B C Locate Eyewash/Shower B->C D Weigh/Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Container F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Exposure Event K Follow First-Aid Procedures J->K L Seek Medical Attention K->L

Caption: A logical workflow for the safe handling of chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.